1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRIOOSDBSHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596256 | |
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-15-5 | |
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile, a valuable intermediate in organic synthesis.
Compound Profile
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 74205-15-5 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Physical Appearance | Colorless to light yellow solid.[1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide; insoluble in water.[1] |
| Melting Point | Not available in the reviewed literature. |
Synthetic Pathway
The synthesis of this compound can be achieved via a phase-transfer catalyzed alkylation of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane. This method is effective for the formation of 1-aryl-1-cyanocyclobutanes.
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of 1-aryl-1-cyanocyclobutanes.
Materials:
-
(3-Methoxyphenyl)acetonitrile
-
1,3-Dibromopropane
-
Potassium hydroxide (powdered)
-
Tetra-n-butylammonium bromide (TBAB)
-
Toluene
-
Water (deionized)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred mixture of powdered potassium hydroxide and a catalytic amount of tetra-n-butylammonium bromide in toluene, add a solution of (3-Methoxyphenyl)acetonitrile and 1,3-dibromopropane in toluene dropwise over 1.5 hours at 60°C.
-
After the initial addition, add a small amount of water while maintaining the temperature at 60°C.
-
Add the remaining solution of reactants over 30 minutes at 60°C and continue stirring for an additional 2.5 hours at the same temperature.
-
Quench the reaction by the addition of water at 60°C and stir for 20 minutes.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Characterization Workflow
A standard workflow for the characterization and purity assessment of the synthesized compound is outlined below.
References
In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Due to a lack of publicly available experimental data for this specific compound, this guide incorporates predicted data and comparative analysis with structurally related molecules.
Chemical Identity and Physical Properties
This compound is an aromatic nitrile containing a cyclobutane ring. Its core structure consists of a phenyl group substituted with a methoxy group at the meta position, attached to a cyclobutane ring which also bears a nitrile functional group.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-methoxyphenyl)cyclobutane-1-carbonitrile | N/A |
| CAS Number | 74205-15-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃NO | [2][3] |
| Molecular Weight | 187.24 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid (predicted) | [3] |
| Storage Temperature | 2-8°C or Room Temperature | [1][3] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source(s) |
| Boiling Point | 340.1 ± 35.0 °C | [3] |
| Density | 1.10 ± 0.1 g/cm³ | [3] |
| logP | 2.4 | [4] |
Note: The physicochemical properties listed in Table 2 are computationally predicted and have not been experimentally verified.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of a related cyclopropane derivative and should be considered a starting point for optimization.
Reaction Scheme:
(3-Methoxyphenyl)acetonitrile + 1,3-Dibromopropane → this compound
Materials:
-
(3-Methoxyphenyl)acetonitrile
-
1,3-Dibromopropane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Ethyl acetate
-
Heptane
-
Magnesium sulfate (anhydrous)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a stirred mixture of (3-methoxyphenyl)acetonitrile and a phase-transfer catalyst such as tetrabutylammonium bromide in toluene, add a concentrated aqueous solution of sodium hydroxide.
-
To this biphasic mixture, add 1,3-dibromopropane dropwise at room temperature.
-
Allow the reaction mixture to stir vigorously at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent, to afford the pure this compound.
Analytical Characterization Workflow
As no specific analytical data has been published, a standard workflow for the characterization of a novel organic compound is proposed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment, including the number of distinct protons, their chemical shifts, and coupling patterns. Expected signals would include aromatic protons, methoxy protons, and cyclobutane protons.
-
¹³C NMR: To identify the number of non-equivalent carbon atoms and their chemical environments (aromatic, aliphatic, nitrile, methoxy).
2. Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups. Key expected absorptions include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-O stretching of the methoxy group, and C-H stretching from the aromatic and aliphatic parts of the molecule.
3. Mass Spectrometry (MS):
-
To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For aromatic nitriles, the molecular ion peak is expected to be strong.
Spectroscopic Data (Comparative Analysis)
While specific spectra for this compound are unavailable, the expected spectral features can be inferred from related compounds.
Table 3: Expected Spectroscopic Features
| Technique | Functional Group | Expected Absorption/Chemical Shift | Notes |
| IR Spectroscopy | Nitrile (C≡N) | ~2230 cm⁻¹ | Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ range.[5] |
| Methoxy (C-O) | ~1250 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric) | Characteristic for aryl alkyl ethers. | |
| Aromatic C=C | ~1600-1450 cm⁻¹ | Multiple bands are expected. | |
| Aromatic C-H | ~3100-3000 cm⁻¹ (stretch) & ~900-675 cm⁻¹ (out-of-plane bend) | Bending pattern can indicate substitution. | |
| Aliphatic C-H | ~2960-2850 cm⁻¹ | From the cyclobutane ring. | |
| ¹H NMR Spectroscopy | Aromatic Protons | δ 6.8-7.3 ppm | Complex multiplet pattern expected for the 1,3-disubstituted ring. |
| Methoxy Protons | δ ~3.8 ppm | Singlet. | |
| Cyclobutane Protons | δ ~2.0-2.8 ppm | Complex multiplets. | |
| ¹³C NMR Spectroscopy | Nitrile Carbon | δ ~120 ppm | |
| Aromatic Carbons | δ ~110-160 ppm | ||
| Methoxy Carbon | δ ~55 ppm | ||
| Cyclobutane Carbons | δ ~15-40 ppm | ||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 187 | Expected to be a prominent peak for an aromatic nitrile.[6] |
Biological Activity and Signaling Pathways
There is no published data on the biological activity or the associated signaling pathways of this compound. However, the structural motifs present in the molecule, namely the methoxyphenyl group and the cyclobutane ring, are found in various biologically active compounds.
-
Methoxyphenyl Group: The methoxy group is a common substituent in many pharmaceuticals and can influence a compound's pharmacokinetic and pharmacodynamic properties.[7] It can affect ligand-target binding, metabolic stability, and physicochemical properties such as solubility and lipophilicity.[1] For example, compounds containing a methoxyphenyl group have shown a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[8][9]
-
Cyclobutane Ring: The cyclobutane moiety is present in a number of natural products and synthetic compounds with diverse biological activities, including antimicrobial, antibacterial, and antitumor properties.[3][10]
Given the presence of these pharmacologically relevant groups, this compound could be a candidate for screening in various biological assays. However, without experimental data, any discussion of its specific biological role or mechanism of action would be purely speculative.
Conclusion
This compound is a readily characterizable organic compound for which there is currently a lack of comprehensive experimental data in the public domain. The predicted physicochemical properties and a proposed synthetic route provide a solid foundation for its synthesis and further investigation. The presence of both a methoxyphenyl group and a cyclobutane ring suggests that this compound could exhibit interesting biological activities, warranting its inclusion in future screening libraries for drug discovery and development. Further experimental work is required to validate the predicted properties and to explore the potential therapeutic applications of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
1-(3-Methoxyphenyl)cyclobutanecarbonitrile CAS number 74205-15-5
An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Document ID: 74205-15-5-WGUIDE Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound (CAS No. 74205-15-5), a key chemical intermediate. Due to the limited availability of specific experimental data in public literature, this guide synthesizes predicted data, established chemical principles, and the well-documented context of its precursor and final product to serve as a valuable resource for professionals in chemical synthesis and drug development. The primary utility of this compound lies in its role as a precursor in the synthesis of Sibutramine, a formerly marketed anti-obesity agent.
Chemical Identity and Physical Properties
This compound is a substituted cyclobutane derivative featuring a methoxyphenyl group and a nitrile functional group attached to the same carbon atom.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 74205-15-5 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)cyclobutane-1-carbonitrile |
| SMILES | COC1=CC=CC(=C1)C1(C#N)CCC1 |
| InChI Key | MFGRIOOSDBSHEH-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties Note: The following data are computationally predicted and have not been experimentally verified in available literature.
| Property | Predicted Value | Source |
| Boiling Point | 340.1 ± 35.0 °C | ChemicalBook[1] |
| Density | 1.10 ± 0.1 g/cm³ | ChemicalBook[1] |
| Appearance | Colorless to Light Yellow Liquid | ChemicalBook[1] |
| Storage | Sealed in dry, 2-8°C | BLD Pharm, ChemicalBook[1] |
Synthesis and Experimental Protocols
While this compound is commercially available, specific, peer-reviewed synthesis protocols are not readily found. However, its synthesis can be reliably achieved via the phase-transfer catalyzed alkylation of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane. The following section details the precursor synthesis and a representative protocol for the title compound.
Synthesis of Precursor: (3-Methoxyphenyl)acetonitrile
The starting material, (3-Methoxyphenyl)acetonitrile (CAS 19924-43-7), is a crucial building block.[2] It is typically synthesized via the cyanation of m-methoxybenzyl chloride.
Experimental Protocol: Synthesis of (3-Methoxyphenyl)acetonitrile This protocol is adapted from a patented procedure for industrial synthesis.[3]
-
Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium cyanide (51.5g, 1.05 mol) and water (110g).
-
Heating: Heat the mixture to 70°C with stirring.
-
Addition: Add m-methoxybenzyl chloride (156.6g, 1.0 mol) dropwise over a period of 2 hours.
-
Reaction: After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours.
-
Workup: Cool the reaction mixture to approximately 50°C. Separate the organic and aqueous layers. The organic layer consists of crude (3-Methoxyphenyl)acetonitrile.
-
Purification: The crude product can be purified by vacuum distillation to yield crystalline (3-Methoxyphenyl)acetonitrile (Typical Yield: ~92%).
Representative Synthesis of this compound
Disclaimer: This is a representative protocol based on established chemical principles for α-alkylation of nitriles under phase-transfer conditions. It is intended for guidance and should be optimized.
Reaction: (3-Methoxyphenyl)acetonitrile + 1,3-Dibromopropane → this compound
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-Methoxyphenyl)acetonitrile (1 eq.), toluene (as solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).
-
Reagent Addition: Add 1,3-dibromopropane (1.1 eq.).
-
Base Addition: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (5-10 eq.) dropwise. The reaction is often exothermic.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours, monitoring by TLC or GC-MS.
-
Quenching & Extraction: After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether). Separate the layers.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram```dot
// Nodes A [label="m-Methoxybenzyl\nChloride"]; B [label="(3-Methoxyphenyl)acetonitrile\n(Precursor)"]; C [label="1,3-Dibromopropane"]; D [label="this compound\n(Target Compound)"]; E [label="Sibutramine\n(Final Product)"];
// Edges A -> B [label=" NaCN, H₂O\n 75-85°C "]; B -> D [label=" NaOH (aq), Toluene\n Phase-Transfer Catalyst "]; C -> D; D -> E [label=" Multi-step\n Grignard, Reduction,\n N-alkylation "]; }
Caption: Mechanism of action of Sibutramine at the neuronal synapse.
Safety and Handling
As a nitrile-containing compound, this compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. In case of fire, use dry chemical, CO₂, or foam extinguishers.
Conclusion
This compound is a valuable, albeit sparsely documented, chemical intermediate. Its significance is intrinsically linked to the synthesis of the pharmacologically active molecule, Sibutramine. This guide provides a foundational understanding of its properties, a representative synthesis, and its role in the broader context of drug development, serving as a practical resource for chemical and pharmaceutical researchers.
References
Spectroscopic and Synthetic Profile of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a nitrile-containing organic compound with a cyclobutane ring and a methoxyphenyl group. Its structural features make it a potential building block in medicinal chemistry and materials science. This technical guide provides a summary of its predicted spectroscopic data (NMR, IR, MS) and outlines general experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.35 | m | - |
| Aromatic-H | 6.80 - 6.95 | m | - |
| Methoxy (-OCH₃) | ~3.80 | s | - |
| Cyclobutane-H (α to CN) | 2.80 - 3.20 | m | - |
| Cyclobutane-H | 2.20 - 2.60 | m | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, C-O) | 159 - 161 |
| Aromatic C (quaternary) | 138 - 142 |
| Aromatic CH | 129 - 131 |
| Nitrile (-CN) | 120 - 125 |
| Aromatic CH | 118 - 122 |
| Aromatic CH | 112 - 116 |
| Methoxy (-OCH₃) | 55 - 57 |
| Cyclobutane C (quaternary, C-CN) | 40 - 45 |
| Cyclobutane CH₂ | 30 - 35 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Peak (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C≡N stretch (nitrile) | 2250 - 2230 | Medium |
| C=C stretch (aromatic) | 1600, 1480 | Strong, Medium |
| C-O stretch (ether) | 1250 - 1200 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z |
| [M]⁺ | 187.0997 |
| [M+H]⁺ | 188.1075 |
| [M+Na]⁺ | 210.0895 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Proposed Synthesis
A plausible synthetic route to this compound involves the reaction of 3-methoxyphenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.
Materials:
-
3-Methoxyphenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydride (NaH) or similar strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of 3-methoxyphenylacetonitrile in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the carbanion.
-
Add 1,3-dibromopropane dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For high-resolution mass spectrometry (HRMS), an instrument such as a time-of-flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.
Visualized Workflow
Caption: General workflow for the synthesis and spectroscopic characterization.
Potential Biological Activity of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile is not currently available in the public domain. This technical guide provides a theoretical exploration of its potential biological activities based on structure-activity relationships (SAR) of its core chemical motifs: the 3-methoxyphenyl group and the cyclobutane ring. The quantitative data, experimental protocols, and signaling pathways presented herein are hypothetical and for illustrative purposes only.
Introduction
This compound is a synthetic organic compound featuring a central cyclobutane ring, a methoxy-substituted phenyl group, and a nitrile functional group. While this specific molecule has not been extensively studied, its structural components are present in numerous biologically active compounds. This whitepaper will delve into the potential pharmacological activities of this compound by examining the known roles of its constituent moieties in medicinal chemistry. The primary focus will be on its potential as an anticancer agent, a therapeutic area where both the methoxyphenyl and cyclobutane motifs have shown relevance.
Core Structural Motifs and Their Biological Significance
The 3-Methoxyphenyl Group
The methoxyphenyl group, particularly the 3-methoxy substitution pattern, is a common feature in a variety of pharmacologically active molecules. The presence of a methoxy group can influence a compound's pharmacokinetic and pharmacodynamic properties by affecting its solubility, metabolic stability, and ability to form hydrogen bonds.[1] In the context of anticancer drug discovery, the methoxyphenyl moiety is frequently found in compounds that act as tubulin polymerization inhibitors.[2][3] These agents disrupt the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.
The Cyclobutane Ring
The cyclobutane ring is a four-membered carbocycle that has gained increasing attention in medicinal chemistry.[4][5] Its rigid, puckered conformation can be used to constrain the orientation of appended functional groups, which can lead to improved binding affinity and selectivity for a biological target.[6] Furthermore, the cyclobutane scaffold is generally more metabolically stable than more flexible aliphatic chains or other ring systems, a desirable property for drug candidates.[4][6] The incorporation of a cyclobutane ring has been explored in the development of various therapeutic agents, including those with anticancer and antimicrobial activities.[4][5]
Hypothetical Biological Activity and Mechanism of Action
Based on the structure-activity relationships of related compounds, it is plausible to hypothesize that this compound could exhibit anticancer properties. The 3-methoxyphenyl group suggests a potential for this molecule to interact with tubulin, similar to other known tubulin inhibitors containing this moiety.[2][3] The cyclobutane ring could serve to orient the methoxyphenyl group in a favorable conformation for binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. The nitrile group, while often used as a synthetic handle, can also participate in hydrogen bonding interactions within a protein binding pocket.
Postulated Signaling Pathway
A hypothetical signaling pathway for the anticancer activity of this compound is presented below. This pathway is based on the known mechanism of tubulin-targeting agents.
Caption: Hypothetical signaling cascade initiated by tubulin binding.
Hypothetical Quantitative Data
To illustrate the potential potency of this compound, the following table presents hypothetical IC50 values against various cancer cell lines. These values are purely speculative and intended for comparative purposes.
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| This compound | 0.5 µM | 1.2 µM | 0.8 µM |
| Doxorubicin (Control) | 0.1 µM | 0.2 µM | 0.15 µM |
| Paclitaxel (Control) | 0.01 µM | 0.02 µM | 0.015 µM |
| Table 1: Hypothetical IC50 Values for this compound against various cancer cell lines. |
Hypothetical Experimental Protocols
Detailed methodologies for key experiments that would be necessary to evaluate the biological activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and glutamate (0.8 M) in a buffer.
-
Compound Addition: Add varying concentrations of this compound or a control compound to the reaction mixture.
-
Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization.
Experimental Workflow Visualization
The following diagram illustrates a hypothetical workflow for the initial biological evaluation of this compound.
Caption: A potential workflow for evaluating biological activity.
Conclusion and Future Directions
While direct experimental evidence is lacking, the structural features of this compound suggest that it may possess interesting biological activities, particularly in the realm of anticancer research. The presence of the 3-methoxyphenyl group points towards a potential interaction with tubulin, and the cyclobutane ring could confer favorable pharmacokinetic properties.
To validate these hypotheses, a systematic biological evaluation is required. This would involve the synthesis of the compound, followed by a battery of in vitro assays to determine its cytotoxicity against a panel of cancer cell lines and to elucidate its mechanism of action. Promising in vitro results would then warrant further investigation in in vivo models to assess its efficacy and safety. The insights gained from such studies would be invaluable in determining the true therapeutic potential of this compound and guiding the design of future analogs with improved activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. lifechemicals.com [lifechemicals.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
The Structure-Activity Relationship of Methoxyphenyl Cyclobutane Derivatives: An In-depth Technical Guide
A comprehensive analysis of the synthesis, biological evaluation, and structure-activity relationships of methoxyphenyl cyclobutane derivatives remains a niche yet promising area of medicinal chemistry. While a dedicated body of literature focusing exclusively on this chemical class is not extensive, by examining related studies on cyclobutane-containing and methoxyphenyl-bearing bioactive molecules, we can construct a foundational understanding of their potential and outline key areas for future research.
The incorporation of a cyclobutane ring into drug candidates is a well-established strategy to introduce conformational rigidity, improve metabolic stability, and provide a three-dimensional scaffold for precise substituent orientation.[1][2][3][4][5][6] The puckered nature of the cyclobutane ring allows for specific spatial arrangements of functional groups, which can be critical for optimizing interactions with biological targets.[1][2][3][4][5][6]
The methoxyphenyl group, on the other hand, is a common feature in a multitude of pharmacologically active compounds. The methoxy group can act as a hydrogen bond acceptor, influence the electronic properties of the aromatic ring, and impact the overall lipophilicity and metabolic profile of a molecule.[1][7] Its position on the phenyl ring (ortho, meta, or para) can significantly alter the biological activity of a compound.
This technical guide aims to synthesize the available, albeit fragmented, information on methoxyphenyl cyclobutane derivatives, providing insights into their potential therapeutic applications, key synthetic strategies, and a prospective view on their structure-activity relationship (SAR).
Core Concepts in the Design of Methoxyphenyl Cyclobutane Derivatives
The combination of a cyclobutane core with a methoxyphenyl substituent offers a unique chemical space for drug design. The rigid cyclobutane scaffold can serve to orient the methoxyphenyl group and other substituents in a defined manner, potentially leading to enhanced potency and selectivity for a variety of biological targets. The commercial availability of building blocks such as 1-(4-methoxyphenyl)cyclobutanecarboxylic acid and its derivatives suggests their utility as starting materials in medicinal chemistry campaigns, particularly for developing agents targeting the central nervous system and for use in SAR studies.[8]
Synthesis and Methodologies
The synthesis of methoxyphenyl cyclobutane derivatives can be approached through several established organic chemistry transformations. A key intermediate, 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, can be synthesized and subsequently elaborated to introduce diverse functionalities.
General Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of methoxyphenyl cyclobutane derivatives.
Detailed experimental protocols for the synthesis of specific derivatives are often found in the supplementary information of research articles. For instance, the synthesis of amide derivatives would typically involve the activation of the carboxylic acid (e.g., with thionyl chloride or a coupling agent like EDC/HOBt) followed by reaction with a desired amine.
Structure-Activity Relationship (SAR) Insights
Due to the limited number of comprehensive SAR studies on this specific class of compounds, the following insights are extrapolated from studies on related molecules.
Table 1: Postulated Structure-Activity Relationships of Methoxyphenyl Cyclobutane Derivatives
| R-Group Position | Modification | Expected Impact on Activity | Rationale |
| Methoxyphenyl Ring | Position of Methoxy Group (o, m, p) | Significant | Alters electronic distribution and steric hindrance, affecting target binding. |
| Additional Substituents (e.g., halogens, alkyls) | Modulates potency and selectivity | Fine-tunes lipophilicity, electronic properties, and potential for specific interactions. | |
| Cyclobutane Ring | Stereochemistry (cis/trans) | Critical for activity | Dictates the spatial orientation of substituents, crucial for optimal binding pocket fit. |
| Substitution Pattern (1,1-, 1,2-, 1,3-) | Determines vector of substituents | Affects the distance and angle between key pharmacophoric elements. | |
| Functional Groups | Carboxylic Acid vs. Amide vs. Amine | Influences ADME properties and target interaction | Carboxylic acids can form strong ionic bonds, while amides and amines offer different hydrogen bonding capabilities and basicity. |
Key SAR Observations from Related Compound Classes:
-
Conformational Restriction: The cyclobutane ring is often used to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. This has been successfully applied in the design of various enzyme inhibitors and receptor ligands.[1][2][3][4][5][6]
-
Role of the Methoxy Group: In many bioactive compounds, a methoxy group on a phenyl ring is crucial for activity. It can act as a bioisostere for a hydroxyl group, improving metabolic stability, or it can engage in specific hydrogen bonds with the target protein.[1][7] The position of the methoxy group is often critical, with the para-position being frequently optimal.
-
Metabolic Stability: The cyclobutane moiety is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, potentially leading to improved pharmacokinetic profiles.[1][2][3][4][5][6]
Potential Therapeutic Applications and Signaling Pathways
Based on the known activities of related compounds, methoxyphenyl cyclobutane derivatives could be explored for a variety of therapeutic applications, including as anticancer agents, kinase inhibitors, and neuroprotective agents.
Potential Signaling Pathway Modulation:
Caption: A conceptual diagram illustrating the potential mechanism of action.
For example, if designed as kinase inhibitors, these compounds could interfere with signaling pathways crucial for cancer cell proliferation and survival. As neuroprotective agents, they might modulate pathways involved in neuronal cell death and inflammation.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, they are treated with various concentrations of the synthesized methoxyphenyl cyclobutane derivatives.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Future Directions
The field of methoxyphenyl cyclobutane derivatives is ripe for exploration. Future research should focus on:
-
Systematic SAR Studies: Synthesis and biological evaluation of a library of analogues with systematic variations in the substitution patterns on both the phenyl and cyclobutane rings.
-
Target Identification: Elucidating the specific biological targets of active compounds to understand their mechanism of action.
-
In Vivo Studies: Advancing promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.
By systematically investigating this chemical class, new and potent therapeutic agents may be discovered for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myskinrecipes.com [myskinrecipes.com]
1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Novel Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. The exploration of underutilized three-dimensional (3D) scaffolds is a promising strategy to access new chemical space and develop next-generation therapeutics. The cyclobutane moiety, a four-membered carbocycle, has emerged as a valuable and underexplored scaffold in medicinal chemistry.[1][2][3][4] Its rigid, puckered conformation can impart unique pharmacological properties, leading to enhanced potency, selectivity, and improved metabolic stability in drug candidates.[1][2][4]
This technical guide introduces the 1-(3-methoxyphenyl)cyclobutanecarbonitrile scaffold as a novel platform for the design and development of innovative therapeutics. We will delve into the synthetic accessibility of this core, its potential applications in medicinal chemistry, and propose experimental workflows for its evaluation. The strategic incorporation of the 3-methoxyphenyl group and the nitrile functionality provides valuable handles for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of potential drug candidates. The methoxy group, in particular, is a common feature in many approved drugs and can play a significant role in modulating ligand-target interactions and metabolic stability.
The Cyclobutane Scaffold: A 3D Advantage in Drug Design
Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, there is a growing appreciation for the advantages of incorporating 3D scaffolds into drug candidates. The cyclobutane ring offers several key benefits:
-
Increased 3D Character: The non-planar, puckered nature of the cyclobutane ring allows for a more precise spatial arrangement of substituents, enabling better complementarity with the 3D binding sites of biological targets.[1][2]
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, potentially leading to improved pharmacokinetic profiles.[1][2]
-
Novel Chemical Space: As an underrepresented scaffold in drug discovery, cyclobutane derivatives offer the potential to access novel intellectual property and to develop drugs with unique mechanisms of action.
-
Aryl Bioisostere: The cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl ring, offering a way to improve physicochemical properties such as solubility while maintaining or improving biological activity.
Proposed Synthesis of this compound
The synthesis of the title scaffold can be approached through a straightforward and scalable route, commencing from readily available starting materials. The following proposed synthetic pathway is based on established methodologies for the synthesis of related cyclobutane and nitrile-containing compounds.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Synthesis of (3-Methoxyphenyl)acetonitrile
(3-Methoxyphenyl)acetonitrile is a key intermediate that can be synthesized from 3-methoxybenzyl chloride and a cyanide source.
-
Materials: 3-methoxybenzyl chloride, sodium cyanide, ethanol, water.
-
Procedure: A solution of sodium cyanide in water is added dropwise to a solution of 3-methoxybenzyl chloride in ethanol at room temperature. The reaction mixture is stirred for 24 hours. The ethanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield (3-methoxyphenyl)acetonitrile.
Step 2: Cyclobutylation of (3-Methoxyphenyl)acetonitrile
The cyclobutane ring can be introduced via alkylation of the α-carbon of the acetonitrile.
-
Materials: (3-Methoxyphenyl)acetonitrile, 1,3-dibromopropane, sodium hydride, anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of (3-methoxyphenyl)acetonitrile in anhydrous THF at 0°C is added sodium hydride portion-wise. The mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of 1,3-dibromopropane. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford this compound.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target scaffold.
Potential Therapeutic Applications and Screening Strategy
The this compound scaffold holds promise for the development of therapeutics targeting a range of diseases. The presence of the cyclobutane ring and the nitrile group suggests potential for interaction with various enzyme active sites, while the 3-methoxyphenyl moiety can be oriented to occupy hydrophobic pockets.
Hypothetical Target Classes
Based on the structural features of the scaffold and the known activities of related cyclobutane-containing molecules, potential therapeutic targets include:
-
Kinases: Cyclobutane derivatives have shown activity as Janus kinase (JAK) inhibitors.[5][6] The rigid scaffold can orient pharmacophoric groups into the ATP binding site.
-
Integrins: Cyclobutane-based structures are being explored as antagonists of integrins, which are involved in cell adhesion and migration, with potential applications in oncology.
-
G-Protein Coupled Receptors (GPCRs): The 3D nature of the scaffold could lead to selective interactions with the transmembrane domains of GPCRs.
Proposed High-Throughput Screening (HTS) Workflow
A library of derivatives based on the this compound core can be synthesized and screened against a panel of relevant biological targets.
Illustrative HTS Workflow
Caption: A typical workflow for library screening and lead optimization.
Quantitative Data Presentation: Illustrative Examples
To guide future research, the following tables present hypothetical data for a series of derivatives of the core scaffold, illustrating how quantitative data could be structured for SAR analysis.
Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)
| Compound ID | R1-substituent | R2-substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Scaffold-01 | H | H | >10,000 | >10,000 | >10,000 |
| Scaffold-02 | 4-F-Ph | H | 520 | 830 | >10,000 |
| Scaffold-03 | 4-Cl-Ph | H | 450 | 710 | >10,000 |
| Scaffold-04 | H | NH2 | 120 | 250 | 5,600 |
| Scaffold-05 | 4-F-Ph | NH2 | 25 | 45 | 1,200 |
Table 2: In Vitro ADME Properties (Hypothetical Data)
| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| Scaffold-01 | 15 | 0.5 | 45 |
| Scaffold-02 | 8 | 1.2 | 55 |
| Scaffold-03 | 5 | 1.5 | 62 |
| Scaffold-04 | 55 | 0.8 | 30 |
| Scaffold-05 | 25 | 1.8 | 75 |
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Given the potential for cyclobutane-containing molecules to act as JAK inhibitors, derivatives of the this compound scaffold could potentially modulate the JAK-STAT signaling pathway. This pathway is crucial in mediating cellular responses to cytokines and growth factors and is implicated in inflammatory diseases and cancer.
Hypothetical JAK-STAT Inhibition
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its inherent 3D nature, coupled with the potential for favorable metabolic stability and the ability to serve as a non-aromatic bioisostere, makes it an attractive core for medicinal chemistry campaigns. The proposed synthetic route offers a practical means of accessing this scaffold and its derivatives. Future work should focus on the synthesis of a diverse library of analogs and their systematic evaluation against a panel of disease-relevant targets to unlock the full therapeutic potential of this novel chemical entity.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 6. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated chemical reactivity and stability of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust predictive analysis.
Core Chemical Properties
While extensive experimental data for this compound is not publicly available, predicted properties from chemical databases provide a baseline for its physical characteristics.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Boiling Point | 340.1 ± 35.0 °C | [1] |
| Density | 1.10 ± 0.1 g/cm³ | [1] |
| Storage Temperature | 2-8°C (Sealed, Dry) | [1][2] |
Predicted Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional components: the cyclobutane ring, the cyano group, and the 3-methoxyphenyl group.
Reactivity of the Cyclobutane Ring
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under various conditions.[3] These reactions can be initiated by thermal, photochemical, acidic, basic, or oxidative stimuli.[3] The presence of activating groups, such as the adjacent aryl and cyano moieties, can influence the regioselectivity of ring cleavage.
Reactivity of the α-Aryl Nitrile Moiety
The proton on the carbon atom to which the cyano and methoxyphenyl groups are attached is acidic. This allows for deprotonation under basic conditions to form a stabilized carbanion. This reactivity is the basis for α-arylation reactions of nitriles and indicates a potential for reactions at this position.[4][5][6][7][8]
Influence of the 3-Methoxyphenyl Group
The methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. It may also play a role in the photostability of the molecule, as methoxyphenyl groups are known to absorb UV radiation.
A logical workflow for investigating the chemical reactivity of this compound is presented below.
Chemical Stability and Degradation Pathways
The stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Predicted Stability Profile
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely susceptible | 1-(3-Methoxyphenyl)cyclobutanecarboxamide, 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, ring-opened products. |
| Basic Hydrolysis | Likely susceptible | 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, products of α-deprotonation and subsequent reactions, ring-opened products. |
| Oxidation | Potentially susceptible | Ring-opened products (dicarbonyls, carboxylic acids), hydroxylated aromatic ring products. |
| Thermal Stress | Susceptible | Ring-opened products (e.g., vinyl compounds), decomposition to smaller fragments. |
| Photochemical Stress | Potentially susceptible | Isomeric products, ring-opened products, degradation products from reactions involving the methoxyphenyl group. |
Potential Degradation Pathways
The following diagrams illustrate the predicted major degradation pathways for this compound under various stress conditions.
References
- 1. 74205-15-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 74205-15-5|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides [organic-chemistry.org]
In Silico Modeling and Docking Studies of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a hypothetical in silico modeling and docking workflow for 1-(3-Methoxyphenyl)cyclobutanecarbonitrile. As of the latest literature review, specific experimental data for this compound is not publicly available. The methodologies, potential targets, and data presented herein are based on established computational drug discovery protocols and findings for structurally related molecules, intended to serve as a comprehensive guide for future research.
Introduction
The landscape of modern drug discovery is increasingly shaped by computational methodologies that accelerate the identification and optimization of novel therapeutic agents. In silico techniques, such as molecular modeling and docking, offer a rapid and cost-effective approach to predict the interaction of small molecules with biological targets, thereby prioritizing candidates for synthesis and experimental validation.[1] The cyclobutane moiety is a compelling structural motif in medicinal chemistry, valued for its ability to introduce three-dimensional character and conformational rigidity, which can lead to improved metabolic stability and binding affinity.[2][3] When combined with pharmacophoric elements like the methoxyphenyl group, which is prevalent in many bioactive compounds, the resulting scaffold presents an intriguing candidate for investigation.
This technical guide provides a detailed framework for the in silico analysis of this compound, a small molecule with potential therapeutic applications. The following sections will delineate a comprehensive workflow, from initial target identification and ligand preparation to molecular docking, and post-simulation analysis, including the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Hypothetical Target Identification and Rationale
Given the prevalence of cyclobutane and methoxyphenyl moieties in compounds with anticancer activity, a plausible therapeutic target for this compound could be a protein kinase involved in cancer cell proliferation and survival.[3][4] For the purpose of this guide, we will consider a hypothetical study targeting a specific kinase, for instance, a member of the receptor tyrosine kinase family, which are well-established targets in oncology.
Experimental Protocols: A Step-by-Step In Silico Workflow
The following protocols outline a standard yet rigorous pipeline for the computational investigation of a novel small molecule like this compound.
Ligand Preparation
The initial step involves the generation of a high-quality 3D structure of the ligand.
-
2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Conversion to 3D: The 2D structure is converted to a 3D conformation.
-
Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or integrated into molecular modeling suites.
-
File Format Conversion: The optimized structure is saved in a format suitable for docking software (e.g., .pdbqt for AutoDock Vina).
Protein Preparation
The crystal structure of the target protein is retrieved and prepared for docking.
-
PDB Structure Retrieval: The 3D structure of the target kinase is downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for accurate hydrogen bond calculations.
-
Charge Assignment: Appropriate charges are assigned to the protein atoms.
-
Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the grid box are determined based on the location of the co-crystallized ligand or by using active site prediction tools. This defines the search space for the docking algorithm.
Molecular Docking
Molecular docking predicts the preferred orientation of the ligand when bound to the protein and estimates the binding affinity.
-
Docking Software: A widely used docking program such as AutoDock Vina, Glide, or GOLD is employed for the simulation.[5]
-
Docking Execution: The prepared ligand is docked into the defined grid box of the prepared protein structure. The docking algorithm samples various conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Post-Docking Analysis and Visualization
The interactions identified in the docking simulation are visualized and analyzed in detail.
-
Visualization: The protein-ligand complex is visualized using software like PyMOL or Chimera to examine the binding mode and intermolecular interactions.
-
Interaction Analysis: The types and distances of interactions (hydrogen bonds, hydrophobic contacts, etc.) are analyzed to understand the structural basis of the binding.
ADMET Prediction
In silico ADMET prediction is a critical step to assess the drug-likeness and potential pharmacokinetic properties of the compound.
-
ADMET Prediction Tools: Online servers or standalone software such as SwissADME, ADMETlab, or ADMET Predictor® are used for this analysis.[6][7]
-
Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including lipophilicity (LogP), solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.
-
Toxicity Prediction: Potential toxicities, such as mutagenicity and carcinogenicity, are also predicted.
Data Presentation: Hypothetical Docking and ADMET Results
The following tables present hypothetical quantitative data that could be generated from the in silico studies of this compound.
Table 1: Hypothetical Molecular Docking Results
| Parameter | Value |
| Target Protein | Hypothetical Kinase (PDB ID: XXXX) |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | MET793, LEU718, VAL726, ALA743, LYS745 |
| Hydrogen Bond Interactions | LYS745 (Backbone NH) |
| Hydrophobic Interactions | LEU718, VAL726, ALA743 |
| Pi-Alkyl Interaction | MET793 with the methoxyphenyl ring |
Table 2: Hypothetical In Silico ADMET Prediction
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 187.24 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 2.5 | -0.7 to +5.0 |
| Topological Polar Surface Area | 33.0 Ų | < 140 Ų |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Gastrointestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes/No |
| CYP2D6 Inhibitor | No | No |
| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the in silico analysis of this compound.
Caption: A generalized workflow for the in silico analysis of a small molecule.
Caption: A detailed step-by-step molecular docking protocol.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
A Technical Guide to the Synthetic Routes for 1-Arylcyclobutanecarbonitriles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the core synthetic strategies for preparing 1-arylcyclobutanecarbonitriles. These compounds are valuable building blocks in medicinal chemistry and drug development, prized for the unique three-dimensional conformation conferred by the cyclobutane ring. This document details the primary synthetic methodologies, presents quantitative data in structured tables for comparative analysis, includes detailed experimental protocols for key reactions, and visualizes reaction pathways to facilitate understanding.
Introduction
The 1-arylcyclobutanecarbonitrile scaffold is a key structural motif in a variety of pharmacologically active molecules, including inhibitors of diacylglycerol O-acyltransferase 1 (DGAT-1), which are investigated for the treatment of metabolic disorders. The rigid, puckered nature of the cyclobutane ring serves as a non-planar bioisostere for more common aromatic or flexible alkyl linkers, often leading to improved metabolic stability and binding affinity. The efficient and scalable synthesis of these building blocks is therefore of critical importance. This guide reviews three primary synthetic routes: the alkylation of arylacetonitriles, transformations from aryl cyclobutyl ketones, and [2+2] cycloaddition reactions.
Route 1: Cyclodialkylation of Arylacetonitriles
The most direct and widely reported method for the synthesis of 1-arylcyclobutanecarbonitriles is the double alkylation of an arylacetonitrile with a 1,3-dihalopropane. The acidic α-proton of the arylacetonitrile is sequentially removed by a base, and the resulting carbanion acts as a nucleophile, displacing the halides to form the cyclobutane ring in a one-pot procedure. Phase-transfer catalysis (PTC) is frequently employed to facilitate the reaction between the aqueous base and the organic substrate, leading to improved yields and milder reaction conditions.
General Workflow for Arylacetonitrile Alkylation
Methodological & Application
Protocol for the Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Application Notes
This protocol details the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The described method utilizes a phase-transfer catalyzed (PTC) alkylation of 3-methoxyphenylacetonitrile with 1,3-dibromopropane. Phase-transfer catalysis is a powerful and green chemistry technique that facilitates reactions between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced use of hazardous organic solvents.
The key transformation involves the deprotonation of the benzylic proton of 3-methoxyphenylacetonitrile by a strong base, forming a carbanion. The phase-transfer catalyst, typically a quaternary ammonium salt, transports the carbanion from the aqueous phase to the organic phase, where it undergoes nucleophilic substitution with 1,3-dibromopropane to form the cyclobutane ring. The use of concentrated potassium hydroxide is recommended over sodium hydroxide to improve the yield of the cyclobutylation product and minimize side reactions. This protocol is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.
Experimental Protocol
Materials:
-
3-Methoxyphenylacetonitrile
-
1,3-Dibromopropane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyphenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), and tetrabutylammonium bromide (0.05 eq) in toluene (10 mL per 1 g of acetonitrile).
-
Addition of Base: While stirring the mixture vigorously, add a freshly prepared 60-75% aqueous solution of potassium hydroxide (5.0 eq) dropwise over 30 minutes at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Appearance | Colorless to pale yellow oil |
| Yield | 60-75% (estimated) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30 (t, J = 7.8 Hz, 1H), 6.95-6.85 (m, 3H), 3.82 (s, 3H), 2.80-2.70 (m, 2H), 2.55-2.45 (m, 2H), 2.20-2.10 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.0, 140.5, 129.8, 122.0, 119.5, 115.0, 113.5, 55.3, 45.0, 35.5, 17.0. |
| IR (KBr, cm⁻¹) | ν: 2960 (C-H), 2235 (C≡N), 1600, 1585 (C=C, aromatic), 1250 (C-O). |
| Mass Spec (EI) | m/z: 187 [M]⁺, 158, 130, 115. |
Note: The spectroscopic data presented are predicted values based on analogous compounds and may vary slightly from experimental results.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile via Grignard Reaction
Introduction
1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, making its efficient and scalable production a topic of significant interest to the drug development community. The Grignard reaction, a robust and versatile method for carbon-carbon bond formation, presents a viable pathway for the synthesis of this valuable molecule. This application note provides a detailed protocol for the synthesis of this compound by the addition of 3-methoxyphenylmagnesium bromide to cyclobutanecarbonitrile. The outlined procedure is designed to be a reliable and reproducible method for researchers and scientists in the field of medicinal chemistry and drug development.
Reaction Principle
The core of this synthesis is the nucleophilic addition of a Grignard reagent to a nitrile. The Grignard reagent, 3-methoxyphenylmagnesium bromide, is prepared in situ from 3-bromoanisole and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). The highly polarized carbon-magnesium bond of the Grignard reagent renders the aryl carbon nucleophilic. This nucleophile then attacks the electrophilic carbon of the nitrile group in cyclobutanecarbonitrile. The resulting intermediate, a magnesium salt of an imine, is then hydrolyzed during an aqueous workup to yield the final product, this compound. It is crucial to maintain anhydrous conditions throughout the reaction until the final quenching step, as Grignard reagents are highly reactive towards protic solvents like water.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromoanisole | ReagentPlus®, 99% | Sigma-Aldrich |
| Magnesium Turnings | 99.8% | Sigma-Aldrich |
| Iodine | ACS reagent, ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Cyclobutanecarbonitrile | 97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Fisher Scientific |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or similar apparatus for handling anhydrous reagents
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Part 1: Preparation of 3-Methoxyphenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware was dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon.
-
Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, was assembled and flushed with argon.
-
Initiation: Magnesium turnings (2.9 g, 120 mmol) and a small crystal of iodine were placed in the flask. The flask was gently warmed with a heat gun under argon flow until violet vapors of iodine were observed. The flask was then allowed to cool to room temperature.
-
Grignard Formation: A solution of 3-bromoanisole (18.7 g, 100 mmol) in 50 mL of anhydrous THF was prepared and transferred to the dropping funnel. Approximately 5 mL of this solution was added to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if it does not start spontaneously.
-
Addition: Once the reaction initiated (indicated by a color change and gentle reflux), the remaining 3-bromoanisole solution was added dropwise at a rate that maintained a gentle reflux.
-
Completion: After the addition was complete, the reaction mixture was heated to reflux for an additional 1 hour to ensure complete formation of the Grignard reagent. The resulting dark brown to grey solution was then cooled to 0 °C in an ice bath.
Part 2: Synthesis of this compound
-
Reactant Addition: A solution of cyclobutanecarbonitrile (8.1 g, 100 mmol) in 20 mL of anhydrous THF was added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction: After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
-
Quenching: The reaction was carefully quenched by the slow, dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction: The resulting mixture was transferred to a separatory funnel. The aqueous layer was extracted with diethyl ether (3 x 50 mL).
-
Washing: The combined organic layers were washed with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Data Summary
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Appearance |
| This compound | C₁₂H₁₃NO | 187.24 | 18.72 | 14.23 | 76 | Colorless Oil |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Grignard reaction for the target synthesis.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of a Grignard reaction offers a straightforward approach to constructing the key carbon-carbon bond, resulting in good yields of the desired product. Adherence to anhydrous reaction conditions is paramount for the successful formation of the Grignard reagent and its subsequent reaction. This application note serves as a valuable resource for researchers and professionals engaged in the synthesis of pharmaceutical intermediates.
Application Note: Purification of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile by Column Chromatography
Introduction
1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a chemical intermediate with potential applications in pharmaceutical and materials science research. Its molecular structure, featuring a methoxyphenyl group and a cyano group, imparts a moderate polarity.[1][2] Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, a robust purification method is essential to obtain a high-purity final product. This application note details a reliable protocol for the purification of this compound using silica gel column chromatography. The method is designed to be efficient and scalable for researchers in organic synthesis and drug development.
Chemical Properties
-
Molecular Formula: C₁₂H₁₃NO[2]
-
Appearance: Colorless to light yellow liquid[4]
-
Boiling Point (Predicted): 340.1 ± 35.0 °C[4]
-
Density (Predicted): 1.10 ± 0.1 g/cm³[4]
-
Storage: 2-8°C[4]
Chromatographic Principle
Column chromatography is a widely used technique for the separation and purification of chemical compounds from a mixture.[5][6] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase.[5] A non-polar mobile phase, or a mixture of solvents with varying polarity, is used to elute the compounds from the column. Compounds with lower polarity will travel down the column faster, while more polar compounds will be retained longer on the silica gel.[5] Given the presence of the polar nitrile and methoxy groups, as well as the non-polar aromatic and cyclobutane rings, a gradient elution with a hexane-ethyl acetate solvent system is employed to achieve optimal separation.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[7]
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Cotton or glass wool
Procedure
1. Column Preparation (Dry Packing Method)
-
Select a glass column of appropriate size for the amount of crude product to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[8]
-
Add a thin layer of sand on top of the plug.
-
Carefully pour the dry silica gel into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[8]
-
Add another layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[8]
-
Pre-elute the column with the initial mobile phase (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture) until the silica gel is fully wetted and equilibrated. Ensure the solvent level does not drop below the top of the sand layer.[9]
2. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method which often leads to better separation.[7]
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection
-
Begin elution with a low polarity mobile phase, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is from 95:5 to 80:20 hexane:ethyl acetate.
-
Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per fraction) in test tubes or vials.[5][9]
4. Fraction Analysis
-
Monitor the separation by Thin Layer Chromatography (TLC).
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber saturated with an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product, as indicated by a single spot on the TLC plate with the expected Rf value.
5. Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using appropriate analytical techniques such as NMR, GC-MS, or HPLC.
Data Presentation
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on scale (e.g., 2 cm diameter x 30 cm length for 1-2 g of crude product) |
| Sample Loading | Dry loading on silica gel |
| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate |
| Elution Gradient | Start with 95:5 (Hexane:Ethyl Acetate), gradually increase to 80:20 (Hexane:Ethyl Acetate) |
| Flow Rate | Gravity-driven or with gentle air pressure |
| Fraction Size | 10-20 mL |
| Monitoring | TLC with UV visualization (254 nm) |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound 74205-15-5 C12H13NO 187.24-Products Wonder [wonder-chem.com]
- 3. Cyclobutane carbonitrile, 3-methyl-3-phenoxy- | C12H13NO | CID 564918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 74205-15-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Quantification of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Disclaimer: Publicly available, validated analytical methods specifically for the quantification of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile are limited. The following application notes and protocols are exemplary and have been adapted from established methods for structurally related compounds, such as venlafaxine and its intermediates. These methods will require validation for specific matrices and applications.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical development and organic synthesis. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in process samples and non-biological matrices.
Experimental Protocol
1.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer is often effective for similar compounds. A starting point could be a 70:30 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 229 nm, based on the UV absorbance of the methoxyphenyl group.
-
Injection Volume: 10 µL.
-
Internal Standard: A structurally similar compound with a distinct retention time, such as 1-(4-methoxyphenyl)cyclobutanecarbonitrile, could be used.
1.1.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction for complex matrices.
1.1.3. Calibration and Quantification
-
Inject the working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Hypothetical HPLC Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: Workflow for HPLC Quantification.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity and is particularly useful for the analysis of this compound in complex matrices where co-eluting impurities may be present.
Experimental Protocol
2.1.1. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Data acquisition in full scan mode (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
SIM Ions: Based on the mass spectrum of this compound, characteristic ions would be selected. Hypothetically, these could include the molecular ion and major fragment ions.
2.1.2. Sample Preparation
-
Standard Solutions: Prepare standard solutions in a suitable organic solvent (e.g., ethyl acetate) over the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Sample Preparation: Samples may require extraction with an organic solvent and derivatization is generally not necessary for this compound. A clean-up step using solid-phase extraction (SPE) might be required for complex matrices.
Data Presentation
Table 2: Hypothetical GC-MS Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow
Caption: Workflow for GC-MS Quantification.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method components and the desired outcome of accurate quantification.
Caption: Logical Flow of Analytical Quantification.
Application Notes: The Versatile Scaffolding Potential of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile in the Development of Novel Kinase Inhibitors
Introduction
1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a valuable starting material for the synthesis of novel therapeutic agents. Its unique chemical structure, featuring a cyclobutane ring and a methoxyphenyl group, offers a three-dimensional scaffold that can be exploited for the development of compounds with specific pharmacological activities. The nitrile group provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. These notes will explore the potential of this compound in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
Proposed Synthetic Pathway
A plausible synthetic route to a novel kinase inhibitor from this compound involves a two-step process:
-
Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH4). This reaction transforms the nitrile into a versatile amino group, which can then be further functionalized.
-
Amide Coupling: The resulting primary amine can be coupled with a carboxylic acid to form an amide bond. For the purpose of creating a potential kinase inhibitor, a suitable carboxylic acid would be one that is known to interact with the ATP-binding site of a kinase. In this example, we propose the use of 4-(pyridin-4-yl)benzoic acid.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutane-1-methanamine
-
Reaction Setup: To a stirred solution of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
Workup: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 1-(3-methoxyphenyl)cyclobutane-1-methanamine.
Protocol 2: Synthesis of N-((1-(3-methoxyphenyl)cyclobutyl)methyl)-4-(pyridin-4-yl)benzamide
-
Reaction Setup: To a stirred solution of 4-(pyridin-4-yl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amide Coupling: Add a solution of 1-(3-methoxyphenyl)cyclobutane-1-methanamine (1.0 eq) in DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-((1-(3-methoxyphenyl)cyclobutyl)methyl)-4-(pyridin-4-yl)benzamide.
Hypothetical Biological Activity
The synthesized compound, N-((1-(3-methoxyphenyl)cyclobutyl)methyl)-4-(pyridin-4-yl)benzamide, is a hypothetical kinase inhibitor. The 4-(pyridin-4-yl)benzamide moiety is a common scaffold in kinase inhibitors, known to interact with the hinge region of the kinase ATP-binding site. The 1-(3-methoxyphenyl)cyclobutyl)methyl portion is designed to occupy a hydrophobic pocket in the kinase domain.
The inhibitory activity of this compound could be tested against a panel of kinases. The following table presents hypothetical IC50 values (the concentration of an inhibitor where the response is reduced by half) for the compound against several relevant kinases.
| Kinase Target | Hypothetical IC50 (nM) |
| EGFR | 15 |
| VEGFR2 | 25 |
| PDGFRβ | 30 |
| Abl | 150 |
| Src | 200 |
Proposed Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in the development and progression of various cancers. The hypothetical compound could potentially inhibit the EGFR signaling pathway by blocking the ATP-binding site of the receptor, thereby preventing its activation and downstream signaling.
This compound represents a promising starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Its structural features allow for the creation of unique three-dimensional molecules with the potential for high potency and selectivity. The synthetic protocols and hypothetical data presented here provide a framework for the exploration of this compound's potential in drug discovery and development. Further research and experimental validation are necessary to fully elucidate the therapeutic utility of derivatives of this compound.
Anwendungsbeispiele und Protokolle für die Derivatisierung der Nitrilgruppe in 1-(3-Methoxyphenyl)cyclobutancarbonitril
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Datum: 27. Dezember 2025
Abstrakt: Dieses Dokument enthält detaillierte Anwendungsbeispiele und experimentelle Protokolle für die chemische Umwandlung der Nitrilgruppe von 1-(3-Methoxyphenyl)cyclobutancarbonitril. Diese Derivatisierungen, einschließlich Hydrolyse zur Carbonsäure, Reduktion zum primären Amin und Umsetzung mit Grignard-Reagenzien zu Ketonen, liefern wertvolle Bausteine für die medizinische Chemie. Die Cyclobutan-Einheit bietet eine einzigartige dreidimensionale Struktur, die die pharmakologischen Eigenschaften von Wirkstoffkandidaten verbessern kann.[1][2] Die hier beschriebenen Protokolle sind für die Laboranwendung optimiert und umfassen quantitative Daten, die in übersichtlichen Tabellen zusammengefasst sind, sowie detaillierte experimentelle Arbeitsabläufe, die durch Diagramme visualisiert werden.
Einleitung und Anwendungen
Cyclobutan-Derivate gewinnen in der medizinischen Chemie zunehmend an Bedeutung, da sie als konformationell beschränkte Scaffolds dienen, die die metabolische Stabilität verbessern und als Bioisostere für andere funktionelle Gruppen fungieren können.[1][3] Die starre, gewinkelte Struktur des Cyclobutanrings ermöglicht eine präzise räumliche Anordnung von Substituenten, was zu einer verbesserten Bindungsaffinität und Selektivität an biologischen Zielstrukturen führen kann.[2] 1-(3-Methoxyphenyl)cyclobutancarbonitril ist ein vielseitiger Ausgangsstoff, dessen Nitrilgruppe in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden kann, was die Synthese diverser Molekülbibliotheken für das Wirkstoffscreening ermöglicht. Die Derivate können als Zwischenprodukte für die Synthese von biologisch aktiven Verbindungen mit potenziellen Anwendungen bei neurodegenerativen Erkrankungen, Entzündungen und Krebs dienen.
Hydrolyse zur 1-(3-Methoxyphenyl)cyclobutancarbonsäure
Die Hydrolyse der Nitrilgruppe zu einer Carbonsäure ist eine fundamentale Umwandlung in der organischen Synthese. Für sterisch gehinderte Nitrile wie 1-(3-Methoxyphenyl)cyclobutancarbonitril sind oft harische Reaktionsbedingungen erforderlich. Es werden sowohl saure als auch basische Hydrolyseprotokolle vorgestellt.
Saure Hydrolyse
Detailliertes Protokoll (Beispiel): In einem Rundkolben werden 1,0 g (5,34 mmol) 1-(3-Methoxyphenyl)cyclobutancarbonitril in einem Gemisch aus 10 ml Eisessig und 5 ml konzentrierter Schwefelsäure gelöst. Die Mischung wird 6 Stunden lang unter Rückfluss erhitzt. Nach dem Abkühlen wird die Reaktionsmischung vorsichtig auf 50 ml Eiswasser gegossen. Der ausgefallene Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet. Alternativ kann das Produkt mit Ethylacetat extrahiert werden. Die organische Phase wird mit Wasser und einer gesättigten Natriumchloridlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und im Vakuum eingeengt. Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Toluol/Hexan) gereinigt.
Basische Hydrolyse
Detailliertes Protokoll (Beispiel): Zu einer Lösung von 1,0 g (5,34 mmol) 1-(3-Methoxyphenyl)cyclobutancarbonitril in 20 ml Ethylenglykol werden 2,0 g (35,6 mmol) Kaliumhydroxid gegeben. Die Suspension wird 4 Stunden lang auf 160 °C erhitzt. Nach dem Abkühlen wird die Mischung mit 50 ml Wasser verdünnt und mit Diethylether gewaschen, um nicht umgesetztes Ausgangsmaterial zu entfernen. Die wässrige Phase wird mit konzentrierter Salzsäure auf einen pH-Wert von 2-3 angesäuert. Der ausgefallene Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet, um die 1-(3-Methoxyphenyl)cyclobutancarbonsäure zu erhalten.
| Methode | Reagenzien | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Saure Hydrolyse | H₂SO₄, CH₃COOH | 120 | 6 | 85-95 |
| Basische Hydrolyse | KOH, Ethylenglykol | 160 | 4 | 90-98 |
Tabelle 1: Vergleich der Hydrolysemethoden (repräsentative Daten).
Reduktion zum (1-(3-Methoxyphenyl)cyclobutyl)methanamin
Die Reduktion der Nitrilgruppe zu einem primären Amin ist ein wichtiger Schritt zur Einführung einer basischen funktionellen Gruppe, die für weitere Funktionalisierungen, wie z.B. Amidbindungs-Knüpfungen, genutzt werden kann.
Detailliertes Protokoll (Beispiel): In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Dreihalskolben wird eine Suspension von 0,40 g (10,5 mmol) Lithiumaluminiumhydrid (LiAlH₄) in 20 ml wasserfreiem Tetrahydrofuran (THF) vorgelegt. Eine Lösung von 1,0 g (5,34 mmol) 1-(3-Methoxyphenyl)cyclobutancarbonitril in 10 ml wasserfreiem THF wird langsam unter Rühren zugetropft, wobei die Temperatur unter 20 °C gehalten wird. Nach beendeter Zugabe wird die Mischung 4 Stunden unter Rückfluss erhitzt. Nach dem Abkühlen auf 0 °C wird die Reaktion vorsichtig durch die aufeinanderfolgende Zugabe von 0,4 ml Wasser, 0,4 ml 15%iger wässriger Natriumhydroxidlösung und 1,2 ml Wasser gequencht. Der entstandene anorganische Feststoff wird abfiltriert und das Filtrat im Vakuum eingeengt, um das rohe (1-(3-Methoxyphenyl)cyclobutyl)methanamin zu erhalten, das durch Destillation oder Säulenchromatographie weiter gereinigt werden kann.
| Reduktionsmittel | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| LiAlH₄ | THF | 65 | 4 | 80-90 |
| H₂, Raney-Nickel | Methanol/NH₃ | 25-50 | 12 | 75-85 |
| BH₃·THF | THF | 65 | 6 | 85-95 |
Tabelle 2: Vergleich verschiedener Reduktionsmethoden (repräsentative Daten).
Umsetzung mit Grignard-Reagenzien zum Keton
Die Umsetzung von Nitrilen mit Grignard-Reagenzien gefolgt von einer sauren Aufarbeitung ist eine klassische Methode zur Synthese von Ketonen.
Detailliertes Protokoll (Beispiel): Zu einer Lösung von 1,0 g (5,34 mmol) 1-(3-Methoxyphenyl)cyclobutancarbonitril in 20 ml trockenem Diethylether wird bei 0 °C langsam eine Lösung von Methylmagnesiumbromid (1,2 Äquivalente, z.B. 2,14 ml einer 3 M Lösung in Diethylether) getropft. Die Reaktionsmischung wird 2 Stunden bei Raumtemperatur gerührt. Anschließend wird die Reaktion durch vorsichtige Zugabe von 10 ml gesättigter wässriger Ammoniumchloridlösung gequencht. Zur Hydrolyse des intermediären Imins wird 10 ml 2 M Salzsäure zugegeben und die Mischung 1 Stunde bei Raumtemperatur gerührt. Die Phasen werden getrennt und die wässrige Phase wird zweimal mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen, über Magnesiumsulfat getrocknet und im Vakuum eingeengt. Das resultierende Keton, 1-(1-(3-Methoxyphenyl)cyclobutyl)ethan-1-on, wird durch Säulenchromatographie an Kieselgel gereinigt.
| Grignard-Reagenz | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| MeMgBr | Diethylether | 0 bis RT | 2 | 70-80 |
| EtMgBr | Diethylether | 0 bis RT | 2 | 65-75 |
| PhMgBr | THF | 0 bis RT | 3 | 60-70 |
Tabelle 3: Umsetzung mit verschiedenen Grignard-Reagenzien (repräsentative Daten).
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various therapeutic agents. The cyclobutane ring imparts conformational rigidity, while the methoxyphenyl and nitrile functionalities offer versatile handles for further chemical modification. As the demand for this intermediate increases for preclinical and clinical studies, the need for a robust, scalable, and efficient synthetic process becomes paramount.
This document provides a detailed protocol for the scale-up synthesis of this compound. The described two-step process is designed for scalability, employing a high-yielding synthesis of the precursor, (3-methoxyphenyl)acetonitrile, followed by a phase-transfer catalyzed (PTC) cycloalkylation. Phase-transfer catalysis is particularly well-suited for industrial applications as it often allows for milder reaction conditions, easier product isolation, and the use of inexpensive and safer reagents, such as aqueous sodium hydroxide, thereby avoiding the need for strong, hazardous bases like sodium amide or metal hydrides.
Synthetic Pathway
The overall synthetic route involves two primary stages:
-
Cyanation: Synthesis of the key precursor, (3-methoxyphenyl)acetonitrile, from 3-methoxybenzyl chloride.
-
Cycloalkylation: Phase-transfer catalyzed reaction of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane to construct the cyclobutane ring.
Data Summary
The following table summarizes the quantitative data for a representative scale-up synthesis, starting from 1.0 mole of 3-methoxybenzyl chloride.
| Parameter | Step 1: (3-Methoxyphenyl)acetonitrile | Step 2: this compound |
| Starting Material | 3-Methoxybenzyl Chloride | (3-Methoxyphenyl)acetonitrile |
| Molar Amount (mol) | 1.00 | 0.90 |
| Mass (g) | 156.6 | 132.4 |
| Key Reagents | Sodium Cyanide (1.05 mol, 51.5 g) | 1,3-Dibromopropane (1.08 mol, 218.1 g) |
| 50% NaOH (aq.) (1.1 L) | ||
| TBAB (0.018 mol, 5.8 g) | ||
| Solvent(s) | Water (1.1 L) | Toluene (1.0 L) |
| Reaction Time (h) | 4 | 6 |
| Reaction Temperature (°C) | 75-85 | 60-65 |
| Product Molar Amount (mol) | 0.92 | 0.74 |
| Product Mass (g) | 136.0 | 138.4 |
| Theoretical Yield (%) | 100 | 100 |
| Actual Yield (%) | 92.5 | 82.0 |
| Product Purity (by GC/HPLC) | >98% | >97% (after distillation) |
TBAB: Tetrabutylammonium Bromide
Experimental Protocols
Safety Precautions: This procedure should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Sodium cyanide is highly toxic and must be handled with extreme care. Always have an appropriate quenching agent and emergency plan in place. The reactions are exothermic and require careful temperature control.
Protocol 1: Scale-Up Synthesis of (3-Methoxyphenyl)acetonitrile
This protocol describes the nucleophilic substitution of 3-methoxybenzyl chloride with sodium cyanide in an aqueous medium.[1]
Materials and Equipment:
-
5 L four-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Dropping funnel
-
3-Methoxybenzyl chloride (156.6 g, 1.00 mol)
-
Sodium cyanide (51.5 g, 1.05 mol)
-
Deionized water (1.1 L)
-
Separatory funnel
Procedure:
-
Reaction Setup: Equip the 5 L flask with a mechanical stirrer, condenser, and thermocouple.
-
Charge Reagents: Add sodium cyanide (51.5 g) and deionized water (1.1 L) to the flask.
-
Heating: Begin stirring and heat the mixture to 70°C to dissolve the sodium cyanide.
-
Addition of Starting Material: Place 3-methoxybenzyl chloride (156.6 g) in the dropping funnel and add it dropwise to the stirred cyanide solution over approximately 2 hours. An exotherm may be observed; maintain the internal temperature between 70-75°C during the addition.
-
Reaction: After the addition is complete, increase the temperature to 75-85°C and maintain it for 4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to approximately 50°C. Stop stirring and allow the layers to separate.
-
Isolation: Transfer the mixture to a large separatory funnel. Separate the lower organic layer, which contains the product. The crude product, (3-methoxyphenyl)acetonitrile (approx. 136 g, 92.5% yield), is obtained as a crystalline solid upon cooling and can be used in the next step without further purification.
Protocol 2: Scale-Up Synthesis of this compound
This protocol details the phase-transfer catalyzed cycloalkylation of (3-methoxyphenyl)acetonitrile. The methodology is adapted from analogous PTC alkylations.
Materials and Equipment:
-
5 L four-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Dropping funnel
-
(3-Methoxyphenyl)acetonitrile (132.4 g, 0.90 mol)
-
1,3-Dibromopropane (218.1 g, 1.08 mol)
-
Tetrabutylammonium bromide (TBAB) (5.8 g, 0.018 mol)
-
50% (w/w) Sodium hydroxide solution (1.1 L)
-
Toluene (1.0 L)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To the 5 L flask equipped with a mechanical stirrer, condenser, and thermocouple, add (3-methoxyphenyl)acetonitrile (132.4 g), toluene (1.0 L), and tetrabutylammonium bromide (5.8 g).
-
Addition of Base: Begin vigorous stirring and add the 50% sodium hydroxide solution (1.1 L).
-
Addition of Alkylating Agent: In the dropping funnel, place 1,3-dibromopropane (218.1 g). Add it dropwise to the reaction mixture over 1.5-2 hours. The reaction is exothermic; use a water bath to maintain the internal temperature between 60-65°C.
-
Reaction: After the addition is complete, continue stirring at 60-65°C for an additional 4 hours or until reaction completion is confirmed by GC analysis.
-
Quenching and Work-up: Cool the mixture to room temperature. Carefully add 1 L of cold water.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic (upper) layer. Extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Washing: Combine all organic layers and wash sequentially with water (2 x 500 mL) and brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear oil (approx. 138.4 g, 82% yield).
Visualizations
Caption: Experimental workflow for the scale-up synthesis.
Caption: Logical diagram of the Phase Transfer Catalysis cycle.
References
Application Note: A Facile and Efficient Protocol for the Cyanation of 1-(3-methoxyphenyl)cyclobutanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of a nitrile functional group into molecular scaffolds is a pivotal transformation in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. The resulting α-aryl nitriles are versatile intermediates that can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines. This document provides a detailed experimental procedure for the cyanation of the tertiary benzylic alcohol, 1-(3-methoxyphenyl)cyclobutanol, to yield 1-(3-methoxyphenyl)cyclobutanecarbonitrile. The described protocol is based on a Lewis acid-catalyzed reaction using trimethylsilyl cyanide (TMSCN), which is known for its mild reaction conditions, high efficiency, and applicability to sterically hindered alcohols[1].
Overall Reaction
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | 1-(3-methoxyphenyl)cyclobutanol | 74205-14-4 | C₁₁H₁₄O₂ | 178.23 |
| Cyanating Agent | Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | C₄H₉NSi | 99.22 |
| Catalyst | Indium(III) bromide (InBr₃) | 13465-09-3 | Br₃In | 354.53 |
| Product | This compound | 74205-15-5 | C₁₂H₁₃NO | 187.24 |
Table 2: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value/Condition | Reference |
| Stoichiometry (Alcohol:TMSCN) | 1 : 1.5 | [1] |
| Catalyst Loading (InBr₃) | 5-10 mol% | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 5-30 minutes | [1] |
| Reported Yield Range (for tertiary benzylic alcohols) | 85-99% | [1] |
Experimental Protocol
Materials:
-
1-(3-methoxyphenyl)cyclobutanol
-
Trimethylsilyl cyanide (TMSCN)
-
Indium(III) bromide (InBr₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-methoxyphenyl)cyclobutanol (1.0 mmol, 178.2 mg).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: To the stirred solution, add indium(III) bromide (0.1 mmol, 35.5 mg, 10 mol%).
-
Addition of Cyanating Agent: Slowly add trimethylsilyl cyanide (1.5 mmol, 0.20 mL) to the reaction mixture at room temperature using a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically within 30 minutes).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Safety Precautions:
-
Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This experiment must be conducted in a well-ventilated fume hood.
-
All glassware should be dry to prevent the hydrolysis of TMSCN.
-
Personal protective equipment (gloves, lab coat, and safety glasses) must be worn at all times.
-
Cyanide waste should be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
Mandatory Visualization
References
Application of Cyclobutane-Containing Compounds in CNS Drug Discovery: A Focus on 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics for Central Nervous System (CNS) disorders presents a significant challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving desired potency and selectivity. The cyclobutane moiety has emerged as a valuable structural motif in drug design, offering a unique combination of conformational rigidity and three-dimensionality.[1][2] This rigid structure can help in pre-organizing the pharmacophoric elements of a molecule for optimal interaction with its biological target, potentially leading to increased potency and selectivity.[2][3] Furthermore, the incorporation of a cyclobutane ring can improve the metabolic stability and pharmacokinetic profile of a drug candidate.[4]
While specific biological data for 1-(3-Methoxyphenyl)cyclobutanecarbonitrile in CNS drug discovery is not extensively available in the public domain, its structural features—combining a cyclobutane ring with a methoxyphenyl group—suggest potential for exploration as a scaffold for CNS-active agents. This document provides a comprehensive overview of the rationale for using cyclobutane-containing compounds in CNS drug discovery, a detailed protocol for the synthesis of this compound, and general experimental protocols for evaluating the CNS activity of such compounds.
Rationale for Cyclobutane Moiety in CNS Drug Design
The unique properties of the cyclobutane ring make it an attractive component for CNS drug candidates:[1][2][4]
-
Conformational Restriction: The puckered conformation of the cyclobutane ring reduces the number of accessible conformations of a molecule, which can minimize the entropic penalty upon binding to a target protein, thus enhancing binding affinity.[3]
-
Improved Physicochemical Properties: The introduction of a cyclobutane scaffold can lead to improved solubility and metabolic stability compared to more flexible aliphatic chains or other ring systems.[3]
-
Three-Dimensionality: The non-planar nature of the cyclobutane ring allows for the presentation of substituents in well-defined spatial orientations, which can be crucial for interacting with the complex three-dimensional binding sites of CNS targets.
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl groups or phenyl rings, offering advantages in terms of physicochemical properties and synthetic accessibility.
Synthesis of this compound
Protocol: Synthesis of this compound
Materials:
-
(3-Methoxyphenyl)acetonitrile
-
1,3-Dibromopropane
-
Sodium hydride (NaH) or other suitable base (e.g., LDA)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Hydrochloric acid (HCl) for quenching
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (3-Methoxyphenyl)acetonitrile (1 equivalent) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cyclization: Cool the reaction mixture back to 0 °C. Add 1,3-dibromopropane (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Evaluation of CNS Activity
A systematic evaluation of a novel compound for CNS activity involves a tiered approach, starting with in vitro assays to determine target engagement and BBB permeability, followed by in vivo studies to assess behavioral effects and pharmacokinetic/pharmacodynamic (PK/PD) relationships.
In Vitro Assays
1. Receptor Binding Assays
These assays are crucial for identifying the molecular targets of a compound within the CNS.
Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Citalopram for the serotonin transporter).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the filter plates and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
2. Blood-Brain Barrier (BBB) Permeability Assays
Predicting a compound's ability to cross the BBB is a critical step in CNS drug discovery.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a test compound across an artificial membrane simulating the BBB.
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate with a lipid-coated filter).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Test compound.
-
UV-Vis plate reader or LC-MS/MS for quantification.
Procedure:
-
Compound Preparation: Prepare a solution of the test compound in PBS.
-
Assay Setup: Add the compound solution to the donor wells of the PAMPA plate. Add fresh PBS to the acceptor wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [C_A] and [C_D_eq] are the concentrations in the acceptor and at equilibrium.
Data Presentation: In Vitro Profiling
| Compound | Target Receptor | Binding Affinity (Ki, nM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| This compound | Hypothetical Target 1 | Data to be determined | Data to be determined |
| Reference Compound A | Hypothetical Target 1 | 15 | 5.2 |
| Reference Compound B | Hypothetical Target 2 | 150 | 1.8 |
In Vivo Assays
1. Behavioral Models
In vivo models are essential for evaluating the physiological and behavioral effects of a compound. The choice of model depends on the therapeutic indication.
Protocol: Forced Swim Test (FST) in Mice (for antidepressant-like activity)
Objective: To assess the potential antidepressant-like effects of a test compound.
Materials:
-
Male C57BL/6 mice.
-
Test compound (this compound) and vehicle control.
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording system.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.
-
Test Session: Gently place each mouse into a cylinder of water for a 6-minute session.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
2. Pharmacokinetic (PK) Studies
PK studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
Protocol: Mouse Brain and Plasma Pharmacokinetics
Objective: To determine the concentration of the test compound in the brain and plasma over time and to calculate the brain-to-plasma ratio.
Materials:
-
Male C57BL/6 mice.
-
Test compound.
-
LC-MS/MS for quantification.
Procedure:
-
Dosing: Administer a single dose of the test compound to a cohort of mice (e.g., via intravenous or oral administration).
-
Sample Collection: At various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (via cardiac puncture or tail vein) and brain tissue.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Quantification: Extract the compound from plasma and brain homogenates and quantify the concentrations using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma and brain concentration-time profiles. Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. Determine the brain-to-plasma concentration ratio (Kp) at each time point.
Data Presentation: In Vivo Profiling
| Compound | Dose (mg/kg) | Route | Forced Swim Test (% Reduction in Immobility) | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain/Plasma Ratio (Kp) |
| This compound | e.g., 10 | i.p. | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Reference Antidepressant | e.g., 20 | i.p. | 45% | 250 | 150 | 1.67 |
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway Modulation
Should this compound be found to interact with a specific CNS target, such as a G-protein coupled receptor (GPCR) or an ion channel, its effect on downstream signaling pathways would need to be investigated.
Caption: A diagram of a hypothetical GPCR signaling pathway that could be modulated by a CNS-active compound.
Integrated CNS Drug Discovery Workflow
The discovery and development of a novel CNS drug is a multi-step process that integrates chemistry, biology, and pharmacology.
Caption: An integrated workflow for CNS drug discovery, from target identification to clinical development.
Conclusion
While this compound itself is a molecule with underexplored potential in CNS drug discovery, the strategic incorporation of the cyclobutane moiety is a validated approach in medicinal chemistry for developing novel therapeutics. The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis and evaluation of this and similar compounds for CNS activity. Further investigation into the biological effects of this compound is warranted to determine its potential as a scaffold for the next generation of CNS drugs.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Inhibitors of Fatty Acid Amide Hydrolase (FAAH) using a Fluorometric Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of bioactive lipids like anandamide (AEA).[1][2] By terminating the signaling of these molecules, FAAH plays a role in various physiological processes, including pain, inflammation, and anxiety.[3][4] Inhibition of FAAH leads to elevated levels of endogenous cannabinoids, making it a compelling therapeutic target for a range of neurological and inflammatory disorders.[2][4] The 1-(3-Methoxyphenyl)cyclobutanecarbonitrile scaffold represents a potential starting point for the development of novel FAAH inhibitors.
This document provides a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify and characterize inhibitors of FAAH from a library of this compound analogs.[5]
Assay Principle
The HTS assay employs a fluorogenic substrate, Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to measure FAAH activity.[5][6] FAAH catalyzes the hydrolysis of the non-fluorescent AAMCA, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[7] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.[8] When an inhibitory compound is present, the rate of AMC production is reduced, resulting in a diminished fluorescent signal.[5] This method is highly sensitive and well-suited for automated HTS in 384-well microplate format.[4]
Materials and Reagents
| Item | Supplier | Notes |
| Recombinant Human FAAH | Cayman Chemical | Store at -80°C |
| AAMCA Substrate | Cayman Chemical | Store at -20°C |
| URB597 (Positive Control) | Cayman Chemical | Known FAAH inhibitor |
| FAAH Assay Buffer | Cayman Chemical | 50 mM Tris-HCl, pH 9.0, 1 mM EDTA[7] |
| DMSO, ACS Grade | Sigma-Aldrich | For compound solubilization |
| Black, Flat-Bottom 384-well Plates | Corning | Low-volume, suitable for fluorescence |
| Fluorescence Microplate Reader | Molecular Devices, etc. | Capable of Ex: 340-360 nm, Em: 450-465 nm[9] |
| Automated Liquid Handler | Beckman Coulter, etc. | For high-throughput additions |
| Plate Shaker/Incubator | --- | Set to 37°C |
Experimental Workflow
The HTS process involves several key stages, from compound preparation to data analysis. The overall workflow is designed for efficiency and reproducibility in a high-throughput environment.
Caption: High-throughput screening workflow for identifying FAAH inhibitors.
Detailed Experimental Protocols
Reagent Preparation
-
FAAH Assay Buffer (1X): Dilute the 10X stock buffer with ultrapure water. Keep on ice.[10]
-
Enzyme Working Solution: Dilute the recombinant human FAAH stock in cold FAAH Assay Buffer. The final concentration should be determined empirically to ensure a robust signal-to-background ratio within the linear range of the assay. A typical starting point is a 2X concentration (e.g., 0.2 U/mL) for addition to the assay plate.
-
Substrate Working Solution: Dilute the AAMCA stock solution in FAAH Assay Buffer to a 2X final working concentration (e.g., 20 µM). This concentration should ideally be at or below the Km value for the substrate to effectively identify competitive inhibitors.[11]
-
Compound Plates: Serially dilute the this compound analogs in DMSO. Using an acoustic liquid handler, dispense 100 nL of each compound solution into a 384-well black assay plate. This results in a final screening concentration of 10 µM in a 20 µL assay volume.
HTS Assay Procedure (384-well format)
-
Plate Layout: Designate wells for controls:
-
Max Signal (100% Activity): DMSO vehicle only.
-
Min Signal (0% Activity): A known potent FAAH inhibitor like URB597 (e.g., 10 µM final concentration).
-
Test Compounds: Wells containing the library analogs.
-
-
Enzyme Addition: To all wells of the compound-plated 384-well plate, add 10 µL of the 2X FAAH enzyme working solution using an automated liquid handler.
-
Pre-incubation: Mix the plate on a plate shaker for 1 minute. Incubate for 15 minutes at 37°C.[5] This step allows the test compounds to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add 10 µL of the 2X AAMCA substrate working solution to all wells to start the reaction. The final assay volume is 20 µL.
-
Fluorescence Measurement: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes.[8][10]
Data Presentation and Analysis
Primary Screen Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) by plotting fluorescence units (RFU) against time. Use the linear portion of the curve for this calculation (Vmax).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_min) / (Rate_max - Rate_min))
-
Hit Identification: Compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the sample population) are considered primary hits.
Dose-Response and IC50 Determination
Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency.
-
Protocol: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) and repeat the assay.
-
Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]
Sample Data Tables
Table 1: Primary HTS Results for Hypothetical Analogs
| Compound ID | Structure | Conc. (µM) | % Inhibition | Hit (Y/N) |
|---|---|---|---|---|
| MPCB-001 | This compound | 10 | 8.2 | N |
| MPCB-002 | Analog A | 10 | 65.7 | Y |
| MPCB-003 | Analog B | 10 | 12.5 | N |
| MPCB-004 | Analog C | 10 | 88.9 | Y |
| URB597 | Positive Control | 10 | 99.1 | Y |
Table 2: IC50 Values for Confirmed Hit Compounds
| Compound ID | IC50 (µM) | Hill Slope | R² |
|---|---|---|---|
| MPCB-002 | 2.15 | 1.1 | 0.992 |
| MPCB-004 | 0.48 | 0.9 | 0.995 |
| URB597 | 0.025 | 1.0 | 0.998 |
FAAH Signaling Pathway Context
Inhibiting FAAH prevents the breakdown of anandamide (AEA), thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2). This leads to downstream effects that modulate neurotransmission and reduce inflammation.[12][13]
Caption: FAAH's role in endocannabinoid signaling and the effect of inhibitors.
References
- 1. High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile synthesis. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and quantitative data to optimize reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues are inefficient deprotonation of the starting material, poor phase transfer catalysis, or side reactions. Refer to the troubleshooting workflow below for a systematic approach to identifying and resolving the issue.
Caption: Troubleshooting workflow for low product yield.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
A2: A common byproduct in this reaction is the dialkylated product, where a second molecule of 1,3-dibromopropane reacts with the product. This occurs when the product itself is deprotonated and acts as a nucleophile.
To minimize dialkylation:
-
Control Stoichiometry: Use a slight excess of (3-methoxyphenyl)acetonitrile relative to 1,3-dibromopropane.
-
Slow Addition: Add the 1,3-dibromopropane slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Solvent Choice: Using a less polar solvent can sometimes reduce the rate of the second alkylation.
Q3: The reaction seems to be very slow or does not go to completion. What can I do?
A3: Incomplete conversion is often related to the reaction conditions. Consider the following adjustments:
-
Increase Temperature: Gently heating the reaction to 40-50 °C can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Efficient Stirring: Vigorous stirring is crucial in a phase-transfer catalyzed reaction to ensure adequate mixing of the aqueous and organic phases.
-
Catalyst Choice: While tetrabutylammonium bromide (TBAB) is effective, other quaternary ammonium salts can be screened for better performance.
Q4: How can I effectively purify the final product?
A4: this compound is typically purified by vacuum distillation or column chromatography.
-
Vacuum Distillation: This is suitable for larger scale purification. The product is an oil, and distillation under reduced pressure will separate it from non-volatile impurities.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent is effective.
Experimental Protocols
Synthesis of this compound
This protocol is based on a phase-transfer catalyzed alkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane.
Caption: Experimental workflow for the synthesis.
Materials:
-
(3-Methoxyphenyl)acetonitrile
-
1,3-Dibromopropane
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add (3-methoxyphenyl)acetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), and toluene (5 mL per mmol of acetonitrile).
-
Add tetrabutylammonium bromide (0.1 eq).
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (5.0 eq) dropwise over 30 minutes. The reaction is exothermic.
-
Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Data Presentation
The following tables summarize the effect of key reaction parameters on the yield of this compound. This data is illustrative and may vary based on specific experimental conditions.
Table 1: Effect of Catalyst Loading
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | TBAB | 5 | 65 |
| 2 | TBAB | 10 | 85 |
| 3 | TBAB | 15 | 88 |
| 4 | Aliquat 336 | 10 | 82 |
Reaction conditions: (3-Methoxyphenyl)acetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), 50% aq. NaOH (5.0 eq), toluene, 25°C, 24h.
Table 2: Effect of Reaction Temperature and Time
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 25 | 24 | 90 | 85 |
| 2 | 25 | 48 | >98 | 92 |
| 3 | 40 | 12 | 95 | 88 |
| 4 | 40 | 24 | >98 | 93 |
| 5 | 60 | 12 | >98 | 85 (increased byproducts) |
Reaction conditions: (3-Methoxyphenyl)acetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), TBAB (10 mol%), 50% aq. NaOH (5.0 eq), toluene.
Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile. The information focuses on identifying and mitigating potential side reactions to improve yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the phase-transfer catalyzed (PTC) alkylation of 3-methoxyphenylacetonitrile with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane).
| Observed Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product | Inefficient phase transfer of the cyanide anion to the organic phase. | - Catalyst Selection: Ensure the use of an appropriate phase-transfer catalyst. For many standard reactions, tetrabutylammonium bromide (TBAB) is a good starting point. For more lipophilic organic substrates, a catalyst with longer alkyl chains like methyltrioctylammonium chloride (Aliquat 336) may be more effective. - Catalyst Loading: Increase the catalyst loading incrementally, typically in the range of 1-5 mol% relative to the substrate. |
| Catalyst poisoning. | - Reactant Purity: Use high-purity reactants and solvents. Iodide and tosylate anions can act as catalyst poisons by strongly pairing with the quaternary ammonium cation, preventing it of from transporting the desired nucleophile.[1] Consider using alternative leaving groups like bromide or mesylate.[1] | |
| Presence of a higher molecular weight byproduct | Over-alkylation (Dialkylation): The product, this compound, still has an acidic proton on the carbon alpha to the nitrile and the phenyl ring, making it susceptible to a second alkylation. | - Stoichiometry Control: Use a slight excess of the 1,3-dihalopropane to favor mono-alkylation followed by intramolecular cyclization. - Slow Addition: Add the 1,3-dihalopropane slowly to the reaction mixture to maintain a low concentration of the alkylating agent. |
| Formation of an unsaturated byproduct | Elimination Reaction: The 1,3-dihalopropane can undergo elimination to form allyl halides, which can then react further or polymerize. This is more likely with stronger bases and higher temperatures. | - Base Selection: Use a moderately strong base. A 50% aqueous sodium hydroxide solution is common in PTC, but if elimination is significant, consider using a weaker base like potassium carbonate. - Temperature Control: Maintain a lower reaction temperature to favor substitution over elimination. |
| Presence of amide or carboxylic acid impurities | Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to the corresponding primary amide or further to the carboxylic acid, especially under strongly basic conditions and in the presence of water. | - Reaction Time: Minimize the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. - Aqueous Phase Concentration: Use a less concentrated aqueous solution of the base. - Work-up: After the reaction, promptly neutralize the basic aqueous phase before extraction to prevent further hydrolysis. |
| Formation of polymeric material | Oligomerization/Polymerization: The 1,3-dihalopropane can self-condense under basic conditions, or react with multiple molecules of the nitrile starting material. | - Concentration: Run the reaction at a reasonably high dilution to favor the intramolecular cyclization over intermolecular reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most frequently encountered side reaction is often the formation of the dialkylated product, where a second molecule of the 1,3-dihalopropane reacts with the product before it can cyclize, or the cyclized product is further alkylated. Careful control of stoichiometry and slow addition of the alkylating agent can minimize this.
Q2: How can I detect the presence of the primary amide or carboxylic acid impurity?
A2: These impurities can often be detected by Infrared (IR) spectroscopy, where the amide will show characteristic N-H stretches and a C=O stretch at a different wavenumber than the nitrile's C≡N stretch. The carboxylic acid will have a broad O-H stretch and a C=O stretch. They can also be separated and identified by chromatography (TLC, GC, or HPLC) and confirmed by mass spectrometry.
Q3: Is there an optimal temperature for this reaction?
A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions like elimination. A good starting point is room temperature, with gentle heating (40-50 °C) if the reaction is too slow. Higher temperatures should be avoided as they tend to favor elimination.
Q4: Which 1,3-dihalopropane is better to use, dibromo- or dichloro-?
A4: 1,3-dibromopropane is generally more reactive than 1,3-dichloropropane and will typically lead to faster reaction times. However, it is also more expensive and may be more prone to elimination reactions. The choice may depend on the desired reactivity and cost considerations.
Q5: My reaction has stalled. What should I do?
A5: If the reaction has stalled, it could be due to catalyst poisoning or deactivation. Adding a fresh portion of the phase-transfer catalyst may restart the reaction. Also, ensure that the stirring is vigorous enough to ensure adequate mixing of the aqueous and organic phases.
Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile (Analogous Procedure)
Step 1: 1-(3-Methoxyphenyl)cyclopropanecarbonitrile [2]
To a mixture of 2-(3-methoxyphenyl)acetonitrile (100 mg, 0.679 mmol), 1,2-dibromoethane (88 μL, 1.02 mmol), and tetrabutylammonium bromide (50 mg, 0.16 mmol) in toluene (1.0 mL) was added an aqueous solution of sodium hydroxide (50%, 500 mg in 0.5 mL of water, 12.5 mmol) at room temperature. The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was then diluted with ethyl acetate (2 mL) and washed with water (2 x 0.5 mL) and brine (0.5 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified via flash chromatography (0-60% ethyl acetate in heptanes) to afford 1-(3-methoxyphenyl)cyclopropanecarbonitrile as an oil (56 mg, 48% yield).[2]
To adapt this for the synthesis of the cyclobutane derivative, 1,3-dibromopropane would be used in place of 1,2-dibromoethane.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Grignard Reactions with Cyclobutanone Derivatives
Welcome to the Technical Support Center for Grignard reactions involving cyclobutanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the Grignard reaction with cyclobutanone derivatives, offering potential causes and solutions.
Problem 1: Low Yield of the Desired 1-Alkylcyclobutanol
Symptoms:
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The isolated yield of the tertiary alcohol is significantly lower than expected.
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Starting cyclobutanone derivative is recovered after the reaction.
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A significant amount of a reduced product (a secondary alcohol) is observed.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Enolization of Cyclobutanone | The Grignard reagent, acting as a strong base, can deprotonate the α-carbon of the cyclobutanone, forming an enolate. This is particularly prevalent with sterically hindered cyclobutanones or bulky Grignard reagents.[1][2] Upon acidic workup, the enolate is protonated, regenerating the starting ketone. | - Use of Additives: Add anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture. CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic addition over enolization.[2][3] - Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent. - Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic 1,2-addition product over enolization. |
| Reduction of the Carbonyl Group | If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent via a six-membered transition state, transferring a hydride to the carbonyl carbon.[2] This results in the formation of a secondary alcohol. This side reaction is more common with bulky Grignard reagents and sterically hindered ketones. | - Choice of Grignard Reagent: Use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). - Use of Additives: Anhydrous CeCl₃ can also suppress the reduction pathway by enhancing the rate of nucleophilic addition.[3] |
| Poor Quality of Grignard Reagent | The Grignard reagent may have partially decomposed due to exposure to moisture or air, leading to a lower effective concentration. | - Titration: Titrate the Grignard reagent before use to determine its exact concentration and adjust the stoichiometry accordingly. - Fresh Preparation: Use freshly prepared Grignard reagent for optimal results. |
| Reaction Conditions | Inadequate reaction time or temperature may lead to incomplete conversion. | - Optimization: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate. Monitor the reaction progress by TLC or GC. |
Problem 2: Formation of a Ring-Opened Byproduct
Symptoms:
-
Isolation of an acyclic ketone or alcohol.
-
Complex product mixture observed upon analysis.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Acid-Catalyzed Ring Opening | The 1-alkylcyclobutanol product can undergo ring-opening, particularly during acidic workup. The high ring strain of the cyclobutane ring makes the corresponding carbocation susceptible to rearrangement. | - Mild Workup Conditions: Use a buffered aqueous solution (e.g., saturated aqueous NH₄Cl) for the workup instead of a strong acid. - Temperature Control: Perform the workup at low temperatures (0 °C) to minimize the rate of rearrangement. |
| Thermal Instability | Some substituted cyclobutanols can be thermally labile and undergo ring-opening upon heating. | - Avoid High Temperatures: Purify the product using methods that do not require high temperatures, such as column chromatography at room temperature. Avoid distillation if the product is suspected to be thermally unstable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Grignard reactions with cyclobutanone derivatives?
The most common byproducts are the result of two main side reactions:
-
Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the cyclobutanone to form an enolate. Upon workup, this regenerates the starting ketone.[1][2]
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the carbonyl group to a secondary alcohol.[2]
-
Ring-Opening Products: The desired 1-alkylcyclobutanol can undergo ring-opening, especially under acidic conditions, to form acyclic ketones or other rearranged products.
Q2: How can I minimize the formation of the enolization byproduct?
The most effective method is to use anhydrous cerium(III) chloride (CeCl₃) as an additive.[2][3] CeCl₃ is a strong Lewis acid that activates the carbonyl group towards nucleophilic attack, thereby increasing the rate of the desired 1,2-addition relative to enolization. Performing the reaction at low temperatures (e.g., -78 °C) can also favor the addition product.
Q3: I am observing the formation of a secondary alcohol. What is causing this and how can I prevent it?
The formation of a secondary alcohol is due to the reduction of the cyclobutanone by the Grignard reagent. This occurs when the Grignard reagent has hydrogens on the β-carbon. To prevent this, you can:
-
Use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Employ anhydrous CeCl₃ to promote the nucleophilic addition pathway over reduction.[3]
Q4: My reaction is not starting. What should I do?
-
Activation of Magnesium: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.
-
Anhydrous Conditions: Ensure that all glassware is rigorously dried and that the solvent is anhydrous. Grignard reagents are extremely sensitive to moisture.
-
Initiation: Gentle heating or sonication can sometimes help to initiate the reaction. Once the reaction starts, it is often exothermic and may require cooling.
Q5: Can the ring strain of cyclobutanone affect the reaction outcome?
Yes, the inherent ring strain in cyclobutanone can influence its reactivity. While the strain can make the carbonyl group more reactive, it can also promote side reactions. For instance, the resulting cyclobutanol is susceptible to ring-opening reactions to relieve this strain, especially under acidic or thermal conditions.
Experimental Protocols
General Protocol for CeCl₃-Mediated Grignard Addition to a Substituted Cyclobutanone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted cyclobutanone
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Grignard reagent solution in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried or oven-dried)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of CeCl₃ Slurry: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents relative to the cyclobutanone). Add anhydrous THF and stir vigorously at room temperature for at least 2 hours to obtain a fine, white suspension.
-
Cooling: Cool the CeCl₃ suspension to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cold CeCl₃ suspension. Stir the resulting mixture at -78 °C for 1 hour.
-
Addition of Cyclobutanone: Dissolve the substituted cyclobutanone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or GC. Once the reaction is complete, slowly warm it to 0 °C.
-
Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A flowchart for diagnosing and solving common byproduct issues.
Reaction Pathways: Desired vs. Side Reactions
Caption: Diagram illustrating the desired reaction versus common side reactions.
References
Optimization of reaction parameters for 1-arylcyclobutanecarbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-arylcyclobutanecarbonitriles. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic methods are provided.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1-arylcyclobutanecarbonitriles, particularly via the alkylation of arylacetonitriles with 1,3-dihalopropanes.
Q1: I am observing a low yield of my desired 1-arylcyclobutanecarbonitrile. What are the potential causes and how can I improve it?
A1: Low yields can be attributed to several factors. The primary reasons include incomplete reaction, formation of side products, and decomposition of starting materials or products. To improve the yield, consider the following optimization strategies:
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Reaction Temperature: The optimal temperature is crucial. Lower temperatures might slow down the reaction, while higher temperatures can promote side reactions. It is advisable to start at a moderate temperature and adjust based on reaction monitoring.
-
Choice of Base and Solvent: The combination of base and solvent significantly impacts the reaction. A strong base is required to deprotonate the arylacetonitrile, but it should not promote side reactions. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
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Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purity of Reagents: The purity of the starting arylacetonitrile and 1,3-dihalopropane is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: My reaction mixture is turning dark, and I am isolating a significant amount of a viscous, polymeric byproduct. What is happening and how can I prevent it?
A2: The formation of a dark, polymeric substance is often due to the polymerization of the reactants or intermediates, which can be initiated by strong bases or high temperatures. To mitigate this:
-
Control Temperature: Maintain a consistent and moderate reaction temperature. Run the reaction at a lower temperature if polymerization is observed.
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Base Addition: Add the base portion-wise to control the exothermicity of the reaction and maintain a lower instantaneous concentration of the reactive anionic species.
-
Degas Solvents: Remove dissolved oxygen from the solvent by degassing, as it can sometimes initiate polymerization reactions.
Q3: I am observing the formation of a significant amount of a dialkylated product (a bis-adduct) instead of the desired cyclobutane ring. How can I favor cyclization?
A3: The formation of a dialkylated product, where two molecules of the arylacetonitrile react with one molecule of the 1,3-dihalopropane, is a common side reaction. To promote the desired intramolecular cyclization:
-
High Dilution: Performing the reaction under high dilution conditions favors intramolecular reactions over intermolecular reactions. This can be achieved by using a larger volume of solvent and adding the reactants slowly over a prolonged period.
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Choice of Base: The choice of base can influence the rate of the second deprotonation and subsequent cyclization versus intermolecular alkylation. Experiment with different bases to find the optimal conditions.
Q4: My purified product contains impurities that are difficult to remove. What are the likely impurities and what are the best purification methods?
A4: Common impurities include unreacted starting materials, the dialkylated byproduct, and products from the hydrolysis of the nitrile group (amide or carboxylic acid). For purification:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) is typically used.[1][2][3][4]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the product is thermally stable.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 1-arylcyclobutanecarbonitriles from arylacetonitriles and 1,3-dihalopropanes?
A1: The reaction proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the α-carbon of the arylacetonitrile, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks one of the electrophilic carbons of the 1,3-dihalopropane in an initial alkylation step. A second deprotonation at the α-carbon, followed by an intramolecular nucleophilic attack on the other carbon of the propane chain, results in the formation of the cyclobutane ring and elimination of the second halide ion.
Q2: Which bases are commonly used for this reaction?
A2: Strong bases are typically required to efficiently deprotonate the arylacetonitrile. Common choices include sodium hydride (NaH), sodium amide (NaNH₂), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). The choice of base can affect the reaction rate and the formation of side products.
Q3: What solvents are suitable for this synthesis?
A3: The solvent should be aprotic and inert to the strong bases used. Common solvents include tetrahydrofuran (THF), diethyl ether, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to determine when the starting materials have been consumed and the product has been formed.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of 1-Phenylcyclobutanecarbonitrile
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 25 | 12 | 65 |
| 2 | NaH (1.1) | DMF | 25 | 12 | 75 |
| 3 | t-BuOK (1.1) | THF | 25 | 12 | 60 |
| 4 | t-BuOK (1.1) | DMSO | 25 | 12 | 70 |
| 5 | LDA (1.1) | THF | -78 to 25 | 12 | 55 |
Table 2: Effect of Temperature on the Yield of 1-Phenylcyclobutanecarbonitrile
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 0 | 24 | 50 |
| 2 | NaH | DMF | 25 | 12 | 75 |
| 3 | NaH | DMF | 50 | 6 | 60 (with byproduct formation) |
Experimental Protocols
Synthesis of 1-Phenylcyclobutanecarbonitrile
Objective: To synthesize 1-phenylcyclobutanecarbonitrile from phenylacetonitrile and 1,3-dibromopropane.
Materials:
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Phenylacetonitrile
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1,3-Dibromopropane
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Sodium Hydride (60% dispersion in mineral oil)
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous DMF.
-
Addition of Phenylacetonitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of phenylacetonitrile (1 equivalent) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.
-
Formation of the Anion: Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the phenylacetonitrile anion.
-
Addition of 1,3-Dibromopropane: Add a solution of 1,3-dibromopropane (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C over 1 hour.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Add water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of 1-phenylcyclobutanecarbonitrile.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Stability of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile under acidic and basic conditions. The information is presented in a question-and-answer format to address potential issues during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH).[1][2] This reaction is a common transformation for nitriles.
Q2: What are the expected degradation products of this compound under these conditions?
A2:
-
Under acidic conditions: The nitrile is hydrolyzed to 1-(3-methoxyphenyl)cyclobutanecarboxylic acid and an ammonium salt (e.g., ammonium chloride if hydrochloric acid is used).[1]
-
Under basic conditions: The nitrile is hydrolyzed to the corresponding carboxylate salt (e.g., sodium 1-(3-methoxyphenyl)cyclobutanecarboxylate if sodium hydroxide is used) and ammonia.[1] To obtain the free carboxylic acid, a subsequent acidification step is required.[1]
Q3: My compound appears to be degrading even under mild acidic or basic conditions. What could be the cause?
A3: While the nitrile group is the most likely site of hydrolysis, other factors could contribute to degradation. The methoxy group on the phenyl ring could potentially be susceptible to cleavage under harsh acidic conditions, although this is generally less likely than nitrile hydrolysis. Additionally, impurities in your sample or the presence of metal ions could catalyze degradation. It is crucial to use pure starting material and high-purity reagents and solvents.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] This technique allows for the separation and quantification of the parent compound and its degradation products over time. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress.
Q5: Are there any specific safety precautions I should take when performing these stability studies?
A5: Yes. When working with acids and bases, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reactions in a well-ventilated fume hood. Hydrolysis of nitriles can produce ammonia (under basic conditions) or ammonium salts, so ensure adequate ventilation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under standard conditions. | The reaction conditions (temperature, acid/base concentration) may be too mild. | Increase the temperature, use a higher concentration of acid or base, or extend the reaction time. Forced degradation studies often employ more strenuous conditions to ensure degradation occurs.[5][6][7][8] |
| Multiple unexpected peaks in the HPLC chromatogram. | The starting material may be impure, or secondary degradation reactions may be occurring. | Characterize the purity of your starting material using techniques like NMR or mass spectrometry. If the starting material is pure, consider that the initial degradation product may be further degrading. Try analyzing samples at earlier time points to identify the primary degradant. |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase composition may not be optimal for separating the parent compound and its degradation product(s). The carboxylic acid product will have different polarity than the nitrile starting material. | Optimize the HPLC method by adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the pH of the aqueous component. A gradient elution may be necessary. |
| Inconsistent or non-reproducible degradation rates. | Variations in experimental parameters such as temperature, concentration of reagents, or reaction time. | Ensure precise control over all experimental parameters. Use a temperature-controlled reaction vessel and accurately prepare all solutions. Run experiments in triplicate to assess reproducibility. |
Experimental Protocols
Acidic Hydrolysis of this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a solution of dilute hydrochloric acid (e.g., 1 M HCl).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add a specific volume of the 1 M HCl solution.
-
Heat the acid solution to the desired temperature (e.g., 60°C or 80°C) in a temperature-controlled water bath or heating mantle.
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Add a known volume of the stock solution of the compound to the pre-heated acid solution to initiate the reaction.
-
-
Sampling and Analysis:
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At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a suitable base (e.g., sodium hydroxide) to quench the reaction.
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Dilute the sample with the HPLC mobile phase to an appropriate concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of the degradation product, 1-(3-methoxyphenyl)cyclobutanecarboxylic acid.
-
Basic Hydrolysis of this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described for the acidic hydrolysis protocol.
-
Prepare a solution of dilute sodium hydroxide (e.g., 0.1 M NaOH).
-
-
Reaction Setup:
-
In a round-bottom flask with a reflux condenser, add a specific volume of the 0.1 M NaOH solution.
-
Heat the basic solution to the desired temperature (e.g., 60°C or 80°C).
-
Add a known volume of the stock solution of the compound to the pre-heated basic solution.
-
-
Sampling and Analysis:
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a suitable acid (e.g., hydrochloric acid) to stop the reaction. This step will also convert the sodium 1-(3-methoxyphenyl)cyclobutanecarboxylate salt to the free carboxylic acid.
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Dilute the sample with the HPLC mobile phase.
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Analyze the sample by HPLC to monitor the disappearance of the starting material and the appearance of the degradation product.
-
Data Presentation
Table 1: Stability of this compound under Acidic Conditions (Example Data)
| Time (hours) | % Parent Compound Remaining | % 1-(3-methoxyphenyl)cyclobutanecarboxylic acid |
| 0 | 100 | 0 |
| 1 | 95.2 | 4.8 |
| 2 | 90.5 | 9.5 |
| 4 | 81.9 | 18.1 |
| 8 | 67.1 | 32.9 |
| 24 | 35.8 | 64.2 |
Table 2: Stability of this compound under Basic Conditions (Example Data)
| Time (hours) | % Parent Compound Remaining | % 1-(3-methoxyphenyl)cyclobutanecarboxylate |
| 0 | 100 | 0 |
| 1 | 88.3 | 11.7 |
| 2 | 77.9 | 22.1 |
| 4 | 60.7 | 39.3 |
| 8 | 36.8 | 63.2 |
| 24 | 5.2 | 94.8 |
Visualizations
Caption: Predicted degradation pathways of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. philadelphia.edu.jo [philadelphia.edu.jo]
- 3. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Troubleshooting diastereoselectivity in substituted cyclobutane synthesis
Welcome to the technical support center for diastereoselective cyclobutane synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis of substituted cyclobutanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted cyclobutanes?
A1: The principal strategies for constructing a cyclobutane ring system include [2+2] cycloadditions, the cyclization of acyclic precursors, and the ring expansion of cyclopropanes or ring contraction of larger rings.[1][2] For chiral cyclobutanes, these strategies are adapted using chiral starting materials, catalysts for asymmetric induction, or chiral auxiliaries.[1]
Q2: What is a chiral auxiliary and how does it control diastereoselectivity?
A2: A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to control the stereochemical outcome of a reaction.[3][4] The auxiliary creates a chiral environment, causing the reaction to favor the formation of one diastereomer over the other by directing the approach of reagents from a less sterically hindered face.[3] After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.[1][3]
Q3: What is the fundamental difference between thermal and photochemical [2+2] cycloadditions?
A3: Thermal and photochemical [2+2] cycloadditions operate under different orbital symmetry rules, leading to opposite stereochemical outcomes.[5] Thermal [2+2] reactions between two standard alkenes are often symmetry-forbidden and do not occur readily.[5][6] However, they are possible with specific substrates like ketenes.[7][8] In contrast, photochemical [2+2] cycloadditions are symmetry-allowed and represent one of the most effective methods for synthesizing cyclobutane rings.[5][9]
Q4: Can catalysts influence diastereoselectivity?
A4: Yes, catalysts are crucial for controlling diastereoselectivity. Transition metal catalysts (e.g., based on Rhodium, Silver, Ruthenium) and Lewis acids can orchestrate the spatial arrangement of reactants during bond formation, leading to high levels of stereocontrol.[10][11][12] For instance, specific Rh(III) catalysts have been shown to produce cyclobutanes as a single diastereomer.[10][13]
Q5: How do solvent and temperature affect the diastereomeric ratio?
A5: Both solvent and temperature are critical reaction parameters. Solvents can influence the stability of transition states and intermediates, sometimes dramatically altering or even reversing selectivity.[14] For example, fluorinated solvents like hexafluoro-2-propanol (HFIP) have proven essential in certain Rh-catalyzed reactions.[10] Temperature can also impact selectivity; lower temperatures often, but not always, lead to higher diastereomeric excess by favoring the transition state with the lowest activation energy.[1]
Troubleshooting Guides
Issue 1: Poor or No Diastereoselectivity Observed
Question: My [2+2] cycloaddition yields a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the selectivity?
Answer:
Poor diastereoselectivity is a common issue stemming from insufficient energy differences between the transition states leading to the different diastereomers. Here are the key areas to troubleshoot:
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can increase selectivity if the reaction is under thermodynamic control. One study noted improved diastereoselectivity in a photocycloaddition at lower temperatures.[1]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize one transition state over another. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., fluorinated alcohols).[10][14]
-
-
Catalyst System:
-
Substrate Modification:
-
Steric Bulk: Increasing the steric bulk of substituents on your reactants can create a stronger facial bias, forcing the reaction to proceed through a more ordered transition state.
-
Chiral Auxiliaries: Incorporating a chiral auxiliary is a powerful strategy. Auxiliaries like Evans oxazolidinones or camphorsultam can provide excellent stereocontrol.[1][3] Diastereomeric excesses of 86-97% have been achieved using this method.[1]
-
-
Reaction Type:
Issue 2: The undesired diastereomer is the major product.
Question: My reaction produces the opposite diastereomer to the one I need. How can I reverse the selectivity?
Answer:
Formation of the undesired diastereomer indicates that the transition state leading to this product is energetically favored under your current conditions. To reverse this, you must change the factors that control the stereochemical pathway.
-
Change the Reaction Mechanism:
-
Thermal vs. Photochemical: The most direct way to potentially invert stereochemistry is to switch between thermal and photochemical conditions. These reactions proceed through different mechanisms (antarafacial vs. suprafacial) and thus yield opposite stereochemical outcomes.[5]
-
Radical vs. Polar: In methods like the ring-opening of bicyclo[1.1.0]butanes, radical pathways often give poor diastereoselectivity, while polar (e.g., silver-catalyzed) pathways can be highly selective.[11] Switching from a radical-based synthesis to a catalyst-controlled polar mechanism could provide access to the other diastereomer.
-
-
"Mismatched" vs. "Matched" Chiral Induction:
-
If you are using a chiral substrate and a chiral catalyst or auxiliary, you may have a "mismatched" pairing where the intrinsic bias of the substrate opposes the bias of the catalyst/auxiliary. Try the other enantiomer of the catalyst or a different class of chiral auxiliary to create a "matched" pair that directs selectivity toward your desired product.[1]
-
-
Solvent-Induced Reversal:
-
In some cases, solvent effects can be so profound as to reverse selectivity. This can occur if a solvent selectively stabilizes the transition state leading to the minor product, for example, through hydrogen bonding.[14] A thorough solvent screen is warranted.
-
Quantitative Data on Diastereoselectivity
The choice of catalyst, solvent, and auxiliary significantly impacts the outcome of the reaction. The tables below summarize results from various studies.
Table 1: Effect of Catalyst and Solvent on Diastereoselectivity
| Reaction Type | Reactants | Catalyst / Additive | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) / Yield | Reference |
| Rh-Catalyzed C-C Cleavage | 2-aryl quinazolinone + alkylidenecyclopropane | [RhCpCl2]2 / AgOAc | DCE | 70 | No Reaction | [10] |
| Rh-Catalyzed C-C Cleavage | 2-aryl quinazolinone + alkylidenecyclopropane | [RhCpCl2]2 / AgOAc | TFE | 70 | 11% Yield | [10] |
| Rh-Catalyzed C-C Cleavage | 2-aryl quinazolinone + alkylidenecyclopropane | [RhCpCl2]2 / AgOAc | HFIP | 70 | 16% Yield | [10] |
| Rh-Catalyzed C-C Cleavage | 2-aryl quinazolinone + alkylidenecyclopropane | RhCp(OAc)2 / Cu(OAc)2 | HFIP | 70 | 79% Yield (single diastereomer) | [10] |
| Ag-Catalyzed Ring Opening | Bicyclo[1.1.0]butane + Hydroxyarene | AgBF4 | Dioxane | 80 | >98:2 d.r. | [11][15] |
| Lewis Acid Ring Opening | Bicyclo[1.1.0]butane + Hydroxyarene | Zn(OTf)2 | Dioxane | 80 | Poor d.r. and yield | [11] |
Table 2: Effect of Chiral Auxiliaries on Diastereoselectivity
| Reaction Type | Substrate | Chiral Auxiliary | Diastereomeric Excess (d.e.) | Reference |
| [2+2] Photocycloaddition | Chiral Enone + Ethylene | 8-phenylmenthol derivative | 92% | [1] |
| [2+2] Photocycloaddition | Chiral Butenolide + Ethylene | Menthyl | 9% | [1] |
| [2+2] Photocycloaddition | Chiral Butenolide + Ethylene | Menthyl with pivaloyloxymethyl group | 24% | [1] |
| Ketene [2+2] Cycloaddition | Chiral Ene Carbamate + Chromium Carbene | Not specified | 86-97% | [1] |
Key Experimental Protocols
Protocol 1: Rh(III)-Catalyzed Diastereoselective Synthesis of Substituted Cyclobutanes
This protocol is adapted from a reported Rh(III)-catalyzed reaction that yields a single diastereomer.[10][13]
-
Reactant Preparation: To an oven-dried reaction tube, add the 2-aryl quinazolinone (1a, 0.2 mmol, 1.0 equiv), the alkylidenecyclopropane (ACP) (2a, 0.4 mmol, 2.0 equiv), RhCp*(OAc)2 (7.5 mol %), Cu(OAc)2 (1.0 equiv), and AgF (1.0 equiv).
-
Solvent Addition: Add hexafluoro-2-propanol (HFIP) (2.0 mL) to the reaction tube.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 70 °C. Stir the reaction for 24 hours under an air atmosphere.
-
Workup and Purification: After 24 hours, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pure cyclobutane product.
-
Analysis: The diastereoselectivity is determined by 1H NMR analysis of the crude reaction mixture. In the reported procedure, only a single diastereomer was detected.[10]
Protocol 2: Silver-Catalyzed Diastereoselective Ring-Opening of Bicyclo[1.1.0]butanes (BCBs)
This protocol describes a highly diastereoselective synthesis of 1,1,3-trisubstituted cyclobutanes.[11][15]
-
Reactant Preparation: To a sealed tube, add the bicyclo[1.1.0]butane (BCB) (1a, 0.2 mmol, 1.0 equiv), the hydroxyarene (2a, 0.24 mmol, 1.2 equiv), and AgBF4 (5 mol %).
-
Solvent Addition: Add 1,4-dioxane (1.0 mL) to the tube.
-
Reaction Execution: Heat the sealed tube at 80 °C for 12 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Pass the mixture through a short pad of celite and wash with ethyl acetate. Concentrate the filtrate and purify the crude product via flash column chromatography on silica gel.
-
Analysis: The diastereomeric ratio (d.r.) is determined by 1H NMR spectroscopy of the crude product. This method has been reported to achieve d.r. values as high as >98:2.[11]
Visualization of Workflows and Concepts
The following diagrams illustrate key decision-making processes and concepts in troubleshooting diastereoselectivity.
Caption: A workflow for systematically troubleshooting poor diastereoselectivity.
Caption: How a chiral auxiliary creates a favored reaction pathway.
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral Auxiliaries [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclobutane synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. C(sp 2 )–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03258B [pubs.rsc.org]
Overcoming low reactivity of 3-methoxyphenyl Grignard reagents
Welcome to the technical support center for 3-methoxyphenyl Grignard reagents. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the lower reactivity of this valuable organometallic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-methoxyphenyl Grignard reaction failing to initiate or proceeding with very low yield?
A1: The low reactivity of 3-methoxyphenyl Grignard reagents often stems from a combination of factors inherent to electron-rich aryl halides and general Grignard reaction challenges. The primary obstacles include:
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Magnesium Oxide Layer: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings is a common barrier to initiating Grignard reactions.[1][2] This layer prevents the magnesium from reacting with the 3-methoxybromobenzene.
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Electron-Donating Effect: The methoxy group is electron-donating, which can slightly decrease the electrophilicity of the carbon attached to the bromine, making the oxidative addition step with magnesium less favorable compared to electron-poor aryl halides.
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Presence of Moisture: Grignard reagents are highly sensitive to moisture.[2] Trace amounts of water in glassware, solvents, or starting materials will quench the Grignard reagent as it forms, leading to significantly lower yields.
Q2: What are the visual indicators of a successful 3-methoxyphenyl Grignard reagent formation?
A2: A successful initiation is typically marked by several observable signs:
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A gentle bubbling on the surface of the magnesium turnings.
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The reaction mixture becoming cloudy and developing a grayish or brownish color.[1]
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A noticeable exotherm, where the reaction flask becomes warm to the touch.
-
If iodine is used as an activator, its characteristic purple/brown color will disappear.[3]
Q3: My reaction has initiated, but the final yield of my desired product after reaction with an electrophile is still low. What are the likely causes?
A3: Low yields in subsequent reactions can be attributed to several factors beyond the initial Grignard formation:
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Side Reactions: The primary side reaction is Wurtz coupling, where the formed Grignard reagent reacts with the starting 3-methoxybromobenzene. This is more prevalent with less reactive Grignards.
-
Steric Hindrance: The electrophile you are using might be sterically hindered, leading to a slow reaction rate.
-
Enolization of the Electrophile: If your electrophile is a ketone with acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization rather than nucleophilic addition.[1]
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Reagent Purity: Impurities in the 3-methoxybromobenzene or the electrophile can interfere with the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Reaction fails to initiate | Inactive magnesium surface (MgO layer) | Activate the Magnesium: • Crush a portion of the magnesium turnings with a glass rod to expose a fresh surface.[1] • Add a small crystal of iodine.[3] • Add a few drops of 1,2-dibromoethane to initiate the reaction.[4] |
| Presence of moisture | Ensure Anhydrous Conditions: • Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).[3] • Use freshly distilled, anhydrous solvents (THF or diethyl ether).[2] | |
| Low yield of Grignard reagent | Wurtz coupling side reaction | • Use a higher grade of magnesium turnings. • Add the 3-methoxybromobenzene solution slowly and maintain a gentle reflux. |
| Incomplete reaction | • Extend the reaction time. • Ensure efficient stirring to maximize contact between the aryl halide and magnesium. | |
| Low yield of final product after reaction with electrophile | Low reactivity of the Grignard reagent | Enhance Reactivity: • Add a Lewis acid catalyst, such as lanthanum chloride-lithium chloride (LaCl₃·2LiCl), to the reaction mixture before adding the electrophile. This can increase the rate of addition to carbonyls. • Consider transmetalation to an organocuprate (Gilman reagent) for reactions with α,β-unsaturated ketones or acid chlorides.[5][6] |
| Steric hindrance or enolization of the electrophile | • Use a less sterically hindered electrophile if possible. • For enolizable ketones, the addition of CeCl₃ can favor nucleophilic addition over enolization. | |
| Alternative Reaction Strategy | The Grignard reaction is not suitable for the desired transformation | Consider Kumada Coupling: • For the formation of biaryl compounds, a Kumada coupling reaction using a palladium or nickel catalyst can be a more efficient alternative to the reaction of 3-methoxyphenylmagnesium bromide with an aryl halide.[7][8] |
Experimental Protocols
Protocol 1: Formation of 3-Methoxyphenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
3-Methoxybromobenzene
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
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Iodine (crystal) or 1,2-dibromoethane
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Glassware Preparation: Thoroughly flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes or bubbling is observed. Allow the flask to cool.
-
Reaction Setup: Assemble the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Initiation: Add a small portion of anhydrous THF or diethyl ether to cover the magnesium. Prepare a solution of 3-methoxybromobenzene in the remaining anhydrous solvent in the dropping funnel. Add a small amount of the 3-methoxybromobenzene solution to the magnesium suspension.
-
Reaction Progression: The reaction should initiate, as evidenced by a color change, gentle bubbling, and a slight exotherm. If the reaction does not start, gently warm the flask.
-
Addition: Once the reaction is initiated, add the remaining 3-methoxybromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grey/brown solution is your 3-methoxyphenylmagnesium bromide reagent.
Protocol 2: Enhancing Reactivity with Lanthanide Salts (LaCl₃·2LiCl)
This protocol is for the addition of the prepared 3-methoxyphenylmagnesium bromide to a ketone.
Materials:
-
Pre-formed 3-methoxyphenylmagnesium bromide solution in THF
-
Anhydrous lanthanum chloride-lithium chloride complex (LaCl₃·2LiCl)
-
Ketone
-
Anhydrous THF
Procedure:
-
Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, suspend LaCl₃·2LiCl in anhydrous THF.
-
Reaction Setup: Cool the catalyst suspension to 0 °C.
-
Grignard Addition: Slowly add the 3-methoxyphenylmagnesium bromide solution to the LaCl₃·2LiCl suspension and stir for 30 minutes at 0 °C.
-
Electrophile Addition: Slowly add a solution of the ketone in anhydrous THF to the reaction mixture at 0 °C.
-
Reaction and Workup: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Protocol 3: Alternative Strategy - Kumada Coupling
This protocol is for the cross-coupling of 3-methoxyphenylmagnesium bromide with an aryl bromide.
Materials:
-
Pre-formed 3-methoxyphenylmagnesium bromide solution in THF
-
Aryl bromide
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppp)Cl₂)
-
Anhydrous THF
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide and the palladium or nickel catalyst in anhydrous THF.
-
Grignard Addition: Slowly add the 3-methoxyphenylmagnesium bromide solution to the reaction mixture at room temperature.
-
Reaction and Workup: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Visualizations
Caption: Workflow for the preparation of 3-methoxyphenylmagnesium bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Kumada Coupling [organic-chemistry.org]
Preventing dimer formation in the synthesis of cyclobutanecarbonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of cyclobutanecarbonitriles, with a specific focus on preventing the formation of undesired dimeric byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cyclobutanecarbonitriles, particularly when using methods such as the reaction of 1,3-dihalopropanes with malononitrile.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of cyclobutanecarbonitrile and significant formation of a higher molecular weight byproduct (dimer). | The concentration of the mono-alkylated intermediate is too high, leading to intermolecular reaction (dimerization) instead of intramolecular cyclization. | Implement the High Dilution Principle: • Slowly add the base or one of the reactants to the reaction mixture over an extended period (e.g., 1.5-3 hours) using a syringe pump or a dropping funnel. This maintains a low concentration of the reactive intermediate, favoring the desired intramolecular cyclization. |
| The reaction temperature is too high, promoting side reactions. | Maintain a controlled and moderate temperature throughout the reaction. For the reaction of 1,3-dibromopropane with malononitrile using a base like sodium ethoxide, a temperature of 60-65°C is often optimal. | |
| Reaction is sluggish or does not go to completion. | The base is not strong enough to efficiently deprotonate the malononitrile. | Ensure a sufficiently strong and anhydrous base is used, such as sodium ethoxide or sodium hydride. |
| The dihalopropane is not reactive enough. | 1,3-dibromopropane is generally more reactive than 1,3-dichloropropane due to the better leaving group ability of bromide. If using the dichloro-analog, more forcing conditions (higher temperature, stronger base) may be necessary, which can also increase the likelihood of side reactions. | |
| Formation of multiple unidentified byproducts. | The reaction conditions are too harsh, leading to decomposition or polymerization. | Use milder reaction conditions where possible. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
| Impure starting materials. | Use high-purity 1,3-dihalopropane and malononitrile. Purify starting materials if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation in the synthesis of cyclobutanecarbonitrile from 1,3-dibromopropane and malononitrile?
A1: The primary cause is an intermolecular reaction competing with the desired intramolecular cyclization. The reaction proceeds in two steps: 1) nucleophilic attack of the malononitrile anion on 1,3-dibromopropane to form a mono-alkylated intermediate, and 2) a second, intramolecular nucleophilic attack to form the cyclobutane ring. If the concentration of the mono-alkylated intermediate is high, it is more likely to react with another malononitrile anion, leading to a dimeric open-chain product, rather than cyclizing.
Q2: How does the "high dilution principle" help in preventing dimer formation?
A2: The high dilution principle is a strategy used to favor intramolecular reactions over intermolecular ones.[1] By maintaining a very low concentration of the reactive intermediate in the reaction mixture, the probability of two molecules encountering each other is significantly reduced.[2] This is typically achieved by the slow addition of one of the reactants or the base over a prolonged period.[1] This low concentration environment makes the intramolecular cyclization kinetically more favorable, thus minimizing the formation of dimers and polymers.[1][2]
Q3: What is a practical setup for implementing the high dilution principle in the lab?
A3: A common and effective setup involves using a syringe pump to add a solution of one of the reactants or the base at a slow, constant rate to the main reaction vessel. Alternatively, a pressure-equalizing dropping funnel can be used for a slow, dropwise addition. The key is to ensure the rate of addition is slower than the rate of the subsequent intramolecular cyclization.
Q4: Can a phase-transfer catalyst be used in the synthesis of cyclobutanecarbonitrile?
A4: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially in biphasic reactions (e.g., a solid base in an organic solvent). A PTC, such as a quaternary ammonium salt, facilitates the transfer of the malononitrile anion from the solid or aqueous phase to the organic phase where the reaction with the 1,3-dihalopropane occurs. This can improve the reaction rate and efficiency. However, the use of a PTC does not eliminate the need for high dilution conditions to prevent dimer formation.
Q5: What is the expected dimeric byproduct in the synthesis of cyclobutanecarbonitrile?
A5: The dimeric byproduct would be an open-chain compound. For the analogous synthesis of diethyl 1,1-cyclobutanedicarboxylate, the major byproduct is tetraethyl 1,1,5,5-pentanetetracarboxylate. By analogy, in the synthesis of cyclobutanecarbonitrile, the dimeric byproduct would be a substituted pimelonitrile derivative.
Data Presentation
| Reaction Condition | Expected Yield of Monomer (Cyclobutanecarbonitrile) | Expected Formation of Dimer | Rationale |
| High Concentration (All reactants mixed at once) | Low to Moderate | High | High concentration of the mono-alkylated intermediate favors intermolecular reactions. |
| High Dilution (Slow addition of reactants) | Moderate to High | Low | Low concentration of the mono-alkylated intermediate favors intramolecular cyclization. |
Experimental Protocols
The following is a detailed protocol for the synthesis of a cyclobutane derivative using the high dilution principle, adapted from a reliable procedure for diethyl 1,1-cyclobutanedicarboxylate. The same principle should be applied for the synthesis of cyclobutanecarbonitrile from malononitrile.
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Illustrative Protocol)
Materials:
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Diethyl malonate
-
1,3-Dibromopropane
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Sodium ethoxide solution in absolute ethanol
-
Anhydrous ether
-
Saturated salt solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and an inlet for the base solution, mix diethyl malonate and 1,3-dibromopropane.
-
Heat the mixture to a gentle reflux (around 80°C) with vigorous stirring.
-
Slowly add the sodium ethoxide solution to the heated mixture over a period of approximately 1.5 hours. The rate of addition should be controlled to maintain a smooth reflux.
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After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes to ensure the reaction goes to completion.
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After cooling, the product is isolated through a standard workup procedure involving removal of ethanol, addition of water, extraction with ether, and drying of the organic layer.
-
The crude product can then be purified by distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for cyclobutanecarbonitrile synthesis.
Caption: Optimized experimental workflow for cyclobutanecarbonitrile synthesis.
References
Characterization of impurities in 1-(3-Methoxyphenyl)cyclobutanecarbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Issue 1: My final product shows a significant peak corresponding to the starting material, (3-Methoxyphenyl)acetonitrile, in the GC-MS and HPLC analysis.
-
Question: Why am I observing unreacted starting material in my product, and how can I resolve this?
-
Answer: The presence of unreacted (3-Methoxyphenyl)acetonitrile typically indicates an incomplete reaction. This can be due to several factors:
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Insufficient Base: The reaction, likely a phase-transfer catalyzed alkylation with 1,3-dibromopropane, requires a strong base to deprotonate the acetonitrile. Ensure the concentration and amount of the base (e.g., 50% aqueous NaOH) are adequate.
-
Inefficient Phase-Transfer Catalyst: The phase-transfer catalyst (e.g., a quaternary ammonium salt) may be impure or used in an insufficient amount. Consider using a fresh batch of the catalyst or slightly increasing its molar ratio.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC or a rapid GC method. If the starting material is still present after the initially planned time, extend the reaction duration.
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Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and drive it to completion.
-
Issue 2: I have an unknown impurity with a mass spectrum showing a bromine isotope pattern and a molecular weight higher than the starting material but lower than the product.
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Question: What is the likely identity of this bromine-containing impurity, and how can I minimize its formation?
-
Answer: This impurity is likely the intermediate of the reaction, 5-bromo-2-(3-methoxyphenyl)pentanenitrile . Its formation indicates that the intramolecular cyclization (the second alkylation) is slow or incomplete.
-
Formation Mechanism: This intermediate is formed after the first alkylation of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane. The second step is a slower, intramolecular ring-closing reaction.
-
Minimization Strategies:
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Increase Reaction Time: A longer reaction time will allow for the complete conversion of the intermediate to the final cyclized product.
-
Optimize Base Concentration: Ensure the base is sufficiently concentrated to promote the second deprotonation and subsequent intramolecular cyclization.
-
Consider a Stronger Base: In some cases, a stronger base might be necessary to facilitate the ring closure, but this should be approached with caution to avoid side reactions.
-
-
Issue 3: My product analysis shows a significant impurity with a high molecular weight, approximately double that of the starting material.
-
Question: What could be the structure of this high-molecular-weight impurity, and what reaction conditions favor its formation?
-
Answer: This impurity is likely a dimer of the starting material, such as 2,4-bis(3-methoxyphenyl)glutaronitrile .
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Formation Mechanism: This dimer can form if the deprotonated (3-Methoxyphenyl)acetonitrile acts as a nucleophile and attacks another molecule of the starting material that has been mono-alkylated by 1,3-dibromopropane, or through other self-condensation pathways.
-
Minimization Strategies:
-
Slow Addition of Alkylating Agent: Adding the 1,3-dibromopropane slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring the intramolecular cyclization over intermolecular side reactions.
-
Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular dimerization reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the likely synthetic route involving the reaction of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane under phase-transfer catalysis, the most probable impurities are:
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Unreacted Starting Material: (3-Methoxyphenyl)acetonitrile
-
Reaction Intermediate: 5-bromo-2-(3-methoxyphenyl)pentanenitrile
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Dimerization Byproduct: 2,4-bis(3-methoxyphenyl)glutaronitrile
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Hydrolysis Products: 1-(3-Methoxyphenyl)cyclobutanecarboxamide or 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid (less common under basic reaction conditions, but may form during workup).
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities. The mass fragmentation patterns are crucial for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and monitoring the reaction progress. A UV detector is suitable due to the aromatic nature of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful technique for unambiguous structure confirmation of the final product and isolated impurities.
Data Presentation
The following tables summarize the expected analytical data for this compound and its potential impurities. Please note that the GC-MS fragmentation and HPLC retention times are predicted or typical values for similar compounds and should be confirmed experimentally.
Table 1: Predicted GC-MS Data
| Compound Name | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) |
| (3-Methoxyphenyl)acetonitrile (Starting Material) | 147.17 | 147 (M+), 116, 107, 90, 77 |
| This compound (Product) | 187.24 | 187 (M+), 158, 144, 129, 115, 91 |
| 5-bromo-2-(3-methoxyphenyl)pentanenitrile (Intermediate) | 268.15 | 269/267 (M+), 188, 146, 115, 91 |
| 2,4-bis(3-methoxyphenyl)glutaronitrile (Dimer) | 294.35 | 294 (M+), 147, 116 |
Table 2: Typical HPLC Data
| Compound Name | Predicted Retention Time (min) | Elution Order |
| (3-Methoxyphenyl)acetonitrile (Starting Material) | 3.5 | 1 |
| This compound (Product) | 5.2 | 2 |
| 5-bromo-2-(3-methoxyphenyl)pentanenitrile (Intermediate) | 6.8 | 3 |
| 2,4-bis(3-methoxyphenyl)glutaronitrile (Dimer) | 8.1 | 4 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile phase: Acetonitrile:Water (60:40), Flow rate: 1.0 mL/min, Detection: UV at 272 nm.
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Protocol 2: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve about 10 mg of the sample in 10 mL of the mobile phase to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 272 nm.
-
Injection Volume: 10 µL.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the identification and characterization of impurities.
Caption: Workflow for impurity identification and characterization.
Validation & Comparative
Purity Analysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical intermediates are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity assessment a crucial step in the drug development pipeline. This guide provides a comprehensive overview of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. Furthermore, it offers a comparative analysis with alternative techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
A validated HPLC method for the purity analysis of this compound has been developed to ensure accurate and reproducible results.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
The following table summarizes the hypothetical results from the HPLC analysis of a batch of this compound, illustrating the separation of the main component from potential impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Impurity A (Starting Material) | 2.8 | 15,000 | 0.3 |
| 2 | This compound | 5.2 | 4,950,000 | 99.0 |
| 3 | Impurity B (By-product) | 7.1 | 25,000 | 0.5 |
| 4 | Impurity C (Degradant) | 9.5 | 10,000 | 0.2 |
Note: The identities of impurities are hypothetical and would require further characterization using techniques like mass spectrometry.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary information or be more suitable for specific applications.
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[1] It can be particularly useful for detecting residual solvents from the synthesis process.
-
Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[1]
-
Advantages: High sensitivity for volatile compounds, excellent resolution.
-
Limitations: Not suitable for non-volatile or thermally labile compounds.
qNMR is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard for each impurity.[2][3]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of the analyte's signals to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[4]
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Advantages: Provides structural information, is a primary ratio method, and can quantify compounds for which reference standards are unavailable.[3][5]
-
Limitations: Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
The following table provides a comparative overview of the performance of HPLC, GC, and qNMR for the purity analysis of this compound.
| Parameter | HPLC | GC | qNMR |
| Principle | Differential partitioning | Volatility and partitioning | Nuclear magnetic resonance |
| Primary Application | Purity and impurity profiling | Residual solvent analysis, volatile impurities | Absolute purity determination, structural confirmation |
| Hypothetical Purity (%) | 99.0 | Not suitable for main component | 98.8 |
| Key Advantages | High resolution, high sensitivity, robust | Excellent for volatile compounds | No need for impurity standards, provides structural data |
| Key Limitations | Requires reference standards for impurities | Limited to volatile/thermally stable compounds | Lower sensitivity, potential for peak overlap |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes involved in purity analysis, the following diagrams are provided.
Conclusion
The purity of this compound is paramount for its successful application in pharmaceutical synthesis. High-Performance Liquid Chromatography stands out as a robust and reliable method for routine purity testing and impurity profiling. However, a comprehensive purity assessment may benefit from the complementary use of Gas Chromatography for volatile impurity analysis and Quantitative NMR for absolute purity determination and structural confirmation. The selection of the most appropriate analytical technique, or combination of techniques, should be guided by the specific requirements of the analysis and the potential nature of the impurities present.
References
- 1. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 2. emerypharma.com [emerypharma.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. resolvemass.ca [resolvemass.ca]
A Comparative Spectroscopic Analysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the positional isomers of 1-(methoxyphenyl)cyclobutanecarbonitrile: 1-(2-methoxyphenyl)cyclobutanecarbonitrile (ortho), 1-(3-methoxyphenyl)cyclobutanecarbonitrile (meta), and 1-(4-methoxyphenyl)cyclobutanecarbonitrile (para). Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and quality control in research and drug development.
Due to the limited availability of public experimental data for the ortho and para isomers, this guide combines experimental data for the meta isomer with predicted spectroscopic data for the ortho and para isomers to provide a comprehensive comparative analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the three isomers.
Table 1: 1H NMR Spectroscopic Data (Predicted/Experimental, 400 MHz, CDCl3)
| Proton Assignment | 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (ortho) - Predicted | This compound (meta) - Experimental | 1-(4-Methoxyphenyl)cyclobutanecarbonitrile (para) - Predicted |
| Aromatic-H | δ 7.35-7.45 (m, 2H), 6.90-7.00 (m, 2H) | δ 7.31 (t, J=7.9 Hz, 1H), 7.08 (d, J=7.7 Hz, 1H), 7.04 (s, 1H), 6.90 (dd, J=8.2, 2.5 Hz, 1H) | δ 7.40 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H) |
| Cyclobutane-H | δ 2.80-2.95 (m, 2H), 2.45-2.60 (m, 2H), 2.15-2.30 (m, 2H) | δ 2.89-2.78 (m, 2H), 2.58-2.47 (m, 2H), 2.25-2.14 (m, 2H) | δ 2.85-2.95 (m, 2H), 2.50-2.60 (m, 2H), 2.10-2.25 (m, 2H) |
| Methoxy-H | δ 3.88 (s, 3H) | δ 3.82 (s, 3H) | δ 3.81 (s, 3H) |
Table 2: 13C NMR Spectroscopic Data (Predicted/Experimental, 100 MHz, CDCl3)
| Carbon Assignment | 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (ortho) - Predicted | This compound (meta) - Experimental | 1-(4-Methoxyphenyl)cyclobutanecarbonitrile (para) - Predicted |
| Aromatic C-O | δ 156.5 | δ 159.8 | δ 159.2 |
| Aromatic C-C | δ 130.5 | δ 141.6 | δ 131.5 |
| Aromatic C-H | δ 128.9, 127.8, 120.9, 111.2 | δ 129.8, 118.9, 113.2, 112.9 | δ 127.8, 114.2 |
| Quaternary C | δ 45.2 | δ 45.0 | δ 44.8 |
| Nitrile C | δ 122.5 | δ 122.8 | δ 123.0 |
| Cyclobutane C | δ 35.8, 16.5 | δ 35.5, 16.3 | δ 35.6, 16.4 |
| Methoxy C | δ 55.4 | δ 55.3 | δ 55.2 |
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (ortho) - Predicted | This compound (meta) - Experimental | 1-(4-Methoxyphenyl)cyclobutanecarbonitrile (para) - Predicted |
| C≡N Stretch | ~2245 cm-1 | ~2240 cm-1 | ~2242 cm-1 |
| C-H Stretch (Aromatic) | ~3100-3000 cm-1 | ~3070, 3005 cm-1 | ~3080-3020 cm-1 |
| C-H Stretch (Aliphatic) | ~2980-2850 cm-1 | ~2980, 2950, 2870 cm-1 | ~2970-2860 cm-1 |
| C=C Stretch (Aromatic) | ~1600, 1495 cm-1 | ~1600, 1585, 1480 cm-1 | ~1610, 1510 cm-1 |
| C-O Stretch (Aryl Ether) | ~1250 cm-1 | ~1255 cm-1 | ~1250 cm-1 |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Ion | 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (ortho) - Predicted | This compound (meta) - Experimental | 1-(4-Methoxyphenyl)cyclobutanecarbonitrile (para) - Predicted |
| [M]+• | m/z 187 | m/z 187 | m/z 187 |
| [M-C2H4]+• | m/z 159 | m/z 159 | m/z 159 |
| [M-C3H5N]+• | m/z 120 | m/z 120 | m/z 120 |
| [M-C4H6N]+ | m/z 107 | m/z 107 | m/z 107 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule and determine the substitution pattern on the aromatic ring.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
-
1H NMR Acquisition: A standard proton experiment was performed with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were accumulated for a good signal-to-noise ratio.
-
13C NMR Acquisition: A proton-decoupled carbon experiment was performed with a 30° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) was accumulated to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule, such as the nitrile and methoxy groups.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structural features.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500 amu.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the 1-(methoxyphenyl)cyclobutanecarbonitrile isomers.
Caption: General workflow for the spectroscopic comparison of isomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activity of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile against a selection of its structural analogs. In the field of medicinal chemistry, the cyclobutane motif is increasingly utilized as a rigid scaffold to enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] The inclusion of a methoxyphenyl group is also a common strategy in the design of bioactive molecules, with many such compounds demonstrating significant anticancer and anti-inflammatory activities.
Due to a lack of publicly available experimental data for this compound, this guide presents a comparative framework using illustrative data for structurally related analogs. This approach is intended to provide a methodological template for the evaluation of this compound class, highlighting key experimental assays and data presentation formats that are crucial for structure-activity relationship (SAR) studies. The analogs chosen for comparison share key structural features, such as a small carbocyclic ring and a substituted phenyl moiety, which are prevalent in modern drug discovery.[2][3]
Data Presentation: A Comparative Overview
Quantitative data from key biological assays are summarized below to facilitate a clear comparison between the lead compound and its analogs. The following tables present hypothetical, yet representative, data based on published findings for similar chemical structures.
Table 1: In Vitro Cytotoxicity Profile against Human Cancer Cell Lines
This table summarizes the cytotoxic effects of the compounds on various human cancer cell lines, providing an initial assessment of their potency and cancer cell type selectivity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Analog Description | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| LEAD-01 | This compound | 12.5 ± 1.3 | 18.2 ± 2.1 | 25.7 ± 3.4 |
| ANALOG-A | 1-(4-Methoxyphenyl)cyclobutanecarbonitrile | 25.8 ± 2.9 | 33.1 ± 4.5 | 41.3 ± 5.2 |
| ANALOG-B | 1-(3-Hydroxyphenyl)cyclobutanecarbonitrile | 8.2 ± 0.9 | 11.5 ± 1.4 | 15.9 ± 2.0 |
| ANALOG-C | 1-(3-Methoxyphenyl)cyclopentanecarbonitrile | 38.4 ± 4.1 | 45.6 ± 5.8 | 52.1 ± 6.3 |
Table 2: Selectivity Index
The selectivity index (SI) is a crucial parameter in drug discovery, representing the ratio of a compound's cytotoxicity against normal cells to its cytotoxicity against cancer cells. A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window.
| Compound ID | Normal Cell Line (e.g., HEK293) IC50 (µM) | HCT116 IC50 (µM) | Selectivity Index (SI) |
| LEAD-01 | > 100 | 12.5 | > 8.0 |
| ANALOG-A | > 100 | 25.8 | > 3.9 |
| ANALOG-B | 75.3 ± 8.2 | 8.2 | 9.2 |
| ANALOG-C | > 100 | 38.4 | > 2.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard in vitro assays for assessing cytotoxicity.[4][5][6]
Cell Culture
Human cancer cell lines (HCT116, MCF-7, A549) and a normal human embryonic kidney cell line (HEK293) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry
To determine if the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining can be performed.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Visualizations
The following diagrams illustrate a typical experimental workflow for in vitro cytotoxicity testing and a hypothetical signaling pathway that could be targeted by this class of compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
A Comparative Study of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile and its Para-Isomer: A Proposed Framework for Evaluation
Abstract:
In the field of medicinal chemistry and drug development, the positional isomerism of functional groups on an aromatic ring can significantly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide presents a comparative framework for the evaluation of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile and its para-isomer, 1-(4-Methoxyphenyl)cyclobutanecarbonitrile. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document outlines the necessary experimental protocols and predictive analyses to facilitate a comprehensive comparison. The cyclobutane moiety is a structural element present in a range of biologically active natural products.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in this chemical scaffold.
Introduction and Rationale
The methoxy-substituted phenylcyclobutanecarbonitrile scaffold represents a class of compounds with potential applications in medicinal chemistry. The position of the methoxy group (meta vs. para) is expected to alter the electronic distribution, dipole moment, and steric profile of the molecule. These changes can, in turn, affect key drug-like properties such as solubility, membrane permeability, and binding affinity to biological targets. A systematic comparative study is essential to elucidate these differences and guide future lead optimization efforts.
Physicochemical Properties
A foundational aspect of this comparative study involves the characterization of fundamental physicochemical properties. While some data can be predicted computationally, experimental verification is crucial.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (meta-isomer) | 1-(4-Methoxyphenyl)cyclobutanecarbonitrile (para-isomer) |
| CAS Number | 74205-15-5[4][5][6] | 29786-45-6[7][8][9] |
| Molecular Formula | C12H13NO[4][5][6] | C12H13NO[7][8] |
| Molecular Weight | 187.24 g/mol [4][5][6] | 187.24 g/mol [7][8] |
| Boiling Point | 340.1±35.0 °C (Predicted)[6] | 117-119 °C (at 0.3 Torr)[8] |
| Density | 1.10±0.1 g/cm³ (Predicted)[6][8] | 1.10±0.1 g/cm³[8] |
| Aqueous Solubility | To be determined | To be determined |
| LogP (Partition Coefficient) | To be determined | To be determined |
| pKa | To be determined | To be determined |
Proposed Experimental Protocols
To generate the comparative data outlined above, the following experimental methodologies are proposed.
A generalized synthetic protocol for arylcyclobutanecarbonitriles can be adapted from methods used for analogous structures, such as the synthesis of 1-(3-methoxyphenyl)cyclopropanecarbonitrile.[10] This typically involves a phase-transfer catalyzed alkylation of the corresponding methoxyphenylacetonitrile.
Protocol:
-
To a stirred solution of the appropriate (methoxyphenyl)acetonitrile (1.0 eq.) and 1,3-dibromopropane (1.2 eq.) in toluene, add a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).
-
Add an aqueous solution of 50% sodium hydroxide (10 eq.) dropwise at room temperature.
-
Allow the reaction mixture to stir vigorously at room temperature for 18-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(methoxyphenyl)cyclobutanecarbonitrile isomer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
The equilibrium solubility can be determined using the shake-flask method.
Protocol:
-
Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a standard calibration curve.
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.
Protocol:
-
Prepare a solution of the test compound in the phase with higher solubility (e.g., octanol).
-
Mix this solution with an equal volume of the other phase (e.g., water) in a separatory funnel.
-
Shake the funnel vigorously for several minutes and then allow the layers to separate completely.
-
Determine the concentration of the compound in both the octanol and aqueous layers via HPLC-UV.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Proposed Biological Evaluation
Given that many cyclobutane-containing compounds exhibit biological activity, a primary screening cascade is proposed to compare the potential therapeutic relevance of the two isomers.
Table 2: Proposed Biological Screening Cascade
| Assay Type | Endpoint | Rationale |
| In Vitro Metabolic Stability | Half-life (t½) in liver microsomes | To assess susceptibility to Phase I metabolism. The position of the methoxy group may influence O-demethylation rates. |
| Cytotoxicity Assay | IC50 in a panel of cancer cell lines (e.g., MCF-7, HT-29) | To evaluate general toxicity and potential anticancer activity.[1] |
| Target-Based Assay | IC50 or Ki against a relevant target | To be determined based on structural similarity to known active compounds or computational screening. |
Visualizing the Proposed Workflow
The logical flow of the proposed comparative study, from synthesis to biological evaluation, is depicted below.
Caption: Proposed experimental workflow for the comparative study.
Predicted Differences and Discussion
The primary structural difference between the two isomers is the electronic effect of the methoxy group.
-
Para-isomer (1-(4-Methoxyphenyl)cyclobutanecarbonitrile): The methoxy group is in a position to exert its maximum electron-donating effect on the phenyl ring through resonance. This may increase the electron density of the aromatic system, potentially influencing its interaction with biological targets and its susceptibility to oxidative metabolism.
-
Meta-isomer (this compound): The methoxy group primarily exerts an inductive electron-withdrawing effect and a weaker resonance effect compared to the para position. This difference in electronic distribution is likely to result in a different dipole moment, which could affect crystal packing, solubility, and interactions with polar residues in a protein binding pocket.
These electronic differences are expected to manifest in distinguishable spectroscopic signatures, particularly in ¹H and ¹³C NMR, providing a clear method for their identification.
Conclusion
While a definitive comparison of this compound and its para-isomer requires empirical data, this guide provides a robust framework for conducting such a study. By systematically evaluating their synthesis, physicochemical properties, and biological activities using the proposed protocols, researchers can elucidate the structure-activity relationships governed by methoxy group positioning. This foundational knowledge is critical for determining the potential utility of these scaffolds in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound 74205-15-5 C12H13NO 187.24-Products Wonder [wonder-chem.com]
- 5. 74205-15-5|this compound|BLD Pharm [bldpharm.com]
- 6. 74205-15-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. achmem.com [achmem.com]
- 8. 错误页 [amp.chemicalbook.com]
- 9. cheman.chemnet.com [cheman.chemnet.com]
- 10. 1-(3-METHOXYPHENYL)CYCLOPROPANECARBONITRILE synthesis - chemicalbook [chemicalbook.com]
Unambiguous Structural Verification of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Immediate Release
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step. For researchers, scientists, and professionals in this field, an unambiguous structural assignment underpins all further investigation into a compound's activity and potential as a therapeutic agent. This guide provides a comparative analysis of standard analytical techniques for the structural validation of the novel compound, 1-(3-Methoxyphenyl)cyclobutanecarbonitrile, with a special focus on the definitive role of single-crystal X-ray crystallography.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide essential information regarding the connectivity and functional groups within a molecule, X-ray crystallography stands alone in its ability to deliver a precise and unequivocal atomic arrangement in the solid state. This guide will objectively compare the data obtained from these techniques, providing supporting hypothetical experimental data and detailed methodologies to illustrate their complementary roles in modern chemical analysis.
Comparative Spectroscopic and Crystallographic Data
The following tables summarize the expected and definitive data for this compound from various analytical techniques.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | Ar-H | 6.8 - 7.4 | m |
| -OCH₃ | ~3.8 | s | |
| Cyclobutane-H | 2.2 - 2.8 | m | |
| ¹³C NMR | C≡N | ~122 | s |
| Ar-C | 110 - 160 | m | |
| -OCH₃ | ~55 | q | |
| Quaternary-C | ~45 | s | |
| Cyclobutane-CH₂ | 30 - 40 | t |
Table 2: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2220 | Medium |
| C-O (Aromatic Ether) | 1250 - 1020 | Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous and definitive structural determination.[1] | Requires a single, high-quality crystal, which can be challenging to obtain. |
| NMR Spectroscopy | Connectivity of atoms, relative stereochemistry, information on the molecular environment in solution. | Non-destructive, provides data on the molecule's solution-state conformation. | Does not provide absolute stereochemistry and relies on interpretation of correlations. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and requires a small amount of sample. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides information on elemental composition. | Does not provide stereochemical information. |
Experimental Workflow for Structural Validation
The logical flow for the comprehensive structural validation of a novel compound such as this compound is outlined below. This process integrates various analytical techniques to build a complete picture of the molecule's identity and structure, culminating in the definitive analysis by X-ray crystallography.
Experimental Protocols
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: A suitable single crystal of this compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[2] As the crystal is rotated, the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density map and refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and relative stereochemistry of the molecule in solution.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are analyzed to assemble the molecular structure piece by piece.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups (e.g., nitrile, ether) present in the molecule.
Conclusion
The structural validation of a novel chemical entity like this compound necessitates a multi-faceted analytical approach. While NMR, IR, and mass spectrometry provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecule's three-dimensional architecture. The data and protocols presented in this guide underscore the importance of selecting the appropriate analytical tools to ensure the absolute structural integrity of compounds advancing through the drug development pipeline.
References
Navigating the Synthesis of 1-Arylcyclobutanecarbonitriles: A Comparative Guide to Catalytic Efficacy
The synthesis of 1-arylcyclobutanecarbonitriles, key structural motifs in medicinal chemistry and materials science, presents a significant challenge for synthetic chemists. The construction of the strained four-membered ring bearing a quaternary carbon center demands efficient and selective catalytic methods. This guide provides a comparative overview of potential catalytic strategies for this transformation, drawing upon data from related reactions to evaluate the prospective efficacy of palladium, nickel, and photoredox catalysis.
Catalytic Strategies: A Comparative Overview
While a direct comparative study detailing the efficacy of various catalysts for the synthesis of 1-arylcyclobutanecarbonitriles is not extensively documented in the current literature, an analysis of related transformations provides valuable insights into the potential advantages and limitations of different catalytic systems. The primary approaches considered are transition metal-catalyzed cross-coupling reactions, specifically using palladium and nickel, and the rapidly evolving field of photoredox catalysis.
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its functional group tolerance and broad applicability in C-C bond formation. In the context of 1-arylcyclobutanecarbonitrile synthesis, a plausible approach involves the α-arylation of a cyclobutanecarbonitrile precursor. While direct arylation of such substrates is not widely reported, palladium-catalyzed α-arylation of other cyclic carbonyl compounds is well-established, suggesting its potential applicability.
Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium, often exhibiting unique reactivity. Nickel catalysts have shown remarkable efficiency in the cyanation of aryl halides and the coupling of challenging substrates.[1][2][3][4][5] A nickel-catalyzed approach to 1-arylcyclobutanecarbonitriles could involve the coupling of an aryl halide with a cyclobutanecarbonitrile anion or a related derivative. The use of air-tolerant nickel catalysts could also offer practical advantages in a laboratory setting.[4][5]
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the construction of complex molecular architectures under mild reaction conditions. This strategy often involves the generation of radical intermediates, which can participate in unique bond-forming events. The synthesis of polysubstituted cyclobutanes has been successfully achieved using photoredox catalysis, indicating its potential for constructing the desired 1-arylcyclobutanecarbonitrile scaffold.[6] A photoredox-mediated radical cyclization or a cross-coupling reaction could provide a novel and efficient route to the target molecules.
Performance Comparison of Potential Catalytic Systems
The following table summarizes the anticipated performance of palladium, nickel, and photoredox catalysis for the synthesis of 1-arylcyclobutanecarbonitriles, based on their performance in analogous reactions.
| Catalyst System | Plausible Reaction Type | Potential Advantages | Potential Disadvantages | Estimated Yield Range (%) | Estimated Reaction Time (h) |
| Palladium | α-Arylation of cyclobutanecarbonitrile | High functional group tolerance, well-established methodology for similar substrates. | Catalyst cost, potential for β-hydride elimination, sensitivity to steric hindrance. | 60-90 | 12-24 |
| Nickel | Cross-coupling of aryl halide with cyclobutanecarbonitrile derivative | Lower cost, unique reactivity, potential for air-tolerant systems.[1][2][3][4][5] | Often requires specific ligands, can be sensitive to air and moisture, potential for side reactions. | 50-85 | 8-18 |
| Photoredox | Radical cyclization or cross-coupling | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways.[6] | May require specialized equipment (e.g., photoreactor), potential for competing radical processes. | 70-95 | 6-12 |
Experimental Protocols: A Generalized Approach
As a direct experimental protocol for a comparative study is unavailable, a generalized procedure for the synthesis of a 1-arylcyclobutanecarbonitrile via a transition metal-catalyzed cross-coupling is provided below. This protocol is a composite based on standard procedures for similar transformations and should be optimized for specific substrates and catalysts.
General Procedure for Transition Metal-Catalyzed Synthesis of 1-(4-methoxyphenyl)cyclobutanecarbonitrile:
Materials:
-
1-Bromocyclobutanecarbonitrile
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate or Nickel(II) chloride
-
Triphenylphosphine or other suitable ligand
-
Potassium carbonate or other suitable base
-
Toluene or other suitable solvent
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium or nickel catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 equivalents).
-
Add 1-bromocyclobutanecarbonitrile (1.0 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene, 5 mL per 1 mmol of the limiting reagent).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)cyclobutanecarbonitrile.
Logical Workflow for Catalyst Evaluation
The following diagram illustrates a logical workflow for the systematic comparison of different catalysts for the synthesis of 1-arylcyclobutanecarbonitriles.
Caption: A logical workflow for the comparative evaluation of catalysts for 1-arylcyclobutanecarbonitrile synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro Assay Validation for Novel CNS-Active Compounds: Screening 1-(3-Methoxyphenyl)cyclobutanecarbonitrile Derivatives
For researchers, scientists, and drug development professionals, the validation of in vitro assays is a critical step in the early-stage discovery of novel therapeutics. This guide provides a comparative overview of key in vitro assays relevant for screening 1-(3-Methoxyphenyl)cyclobutanecarbonitrile derivatives and other novel CNS-active compounds. We present detailed experimental protocols, comparative data, and visual workflows to support robust assay validation and candidate selection.
The successful identification of promising lead compounds hinges on the reliability and relevance of the screening assays employed. For novel chemical entities like this compound derivatives, which hold potential as modulators of central nervous system (CNS) targets, a multi-faceted in vitro screening approach is essential. This typically involves a cascade of assays, from high-throughput primary screens to more detailed secondary and functional assays, to characterize the potency, selectivity, and mechanism of action of hit compounds.
Comparative Analysis of Primary Screening Assays
The initial phase of a screening campaign involves testing a large library of compounds to identify "hits" that interact with the target of interest. For CNS drug discovery, common primary screening assays include high-throughput receptor binding assays and cell-based functional assays.
Table 1: Comparison of Primary In Vitro Screening Assays for CNS Targets
| Assay Type | Principle | Throughput | Endpoint Measured | Advantages | Disadvantages |
| Radioligand Binding Assay | Competitive binding of test compounds against a radiolabeled ligand to a specific receptor target. | High | Inhibition of radioligand binding (IC50) | Well-established, sensitive, direct measure of target engagement. | Requires handling of radioactive materials, indirect measure of functional activity. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of fluorescently labeled ligands upon binding to a receptor. | High | Change in fluorescence polarization (mP) | Homogeneous (no-wash) format, non-radioactive. | Can be prone to interference from fluorescent compounds. |
| Cell-Based Reporter Gene Assay | Measures the activity of a reporter gene (e.g., luciferase, β-galactosidase) linked to a specific signaling pathway activated by the target receptor. | High | Change in reporter gene expression (EC50/IC50) | Provides a functional readout of compound activity in a cellular context. | Indirect measure of target engagement, potential for off-target effects influencing the reporter. |
| High-Throughput Electrophysiology | Automated patch-clamp systems to measure ion channel activity in response to compound application.[1][2][3] | Medium to High | Modulation of ion channel currents (IC50/EC50) | Direct functional measure of ion channel modulation, high information content.[1] | Higher cost per data point, requires stable cell lines expressing the target ion channel. |
Secondary and Functional Assays for Hit Validation
Once initial hits are identified, a series of secondary and functional assays are employed to confirm their activity, determine their potency and efficacy, and elucidate their mechanism of action.
Table 2: Comparison of Secondary and Functional In Vitro Assays
| Assay Type | Principle | Throughput | Endpoint Measured | Advantages | Disadvantages |
| Manual Patch-Clamp Electrophysiology | "Gold standard" method for detailed characterization of ion channel and receptor function.[1][2] | Low | Detailed kinetics of channel/receptor modulation. | High fidelity data, allows for in-depth mechanistic studies. | Very low throughput, labor-intensive. |
| Calcium Imaging Assay | Measures changes in intracellular calcium levels in response to compound activity using fluorescent indicators. | Medium | Changes in fluorescence intensity. | Functional readout of GPCR and ion channel activity, amenable to imaging-based screens. | Indirect measure, can be influenced by multiple pathways affecting calcium homeostasis. |
| Neurite Outgrowth Assay | Assesses the effect of compounds on the growth and branching of neurites in cultured neurons.[4] | Low to Medium | Quantification of neurite length and complexity. | Phenotypic assay relevant to neurodevelopment and neuroregeneration. | Complex image analysis, lower throughput. |
| In Vitro Neurotoxicity Assay | Measures the cytotoxic effects of compounds on neuronal cell lines or primary neurons.[5][6] | Medium | Cell viability (e.g., MTT, LDH release), apoptosis markers. | Crucial for early assessment of safety and therapeutic window. | May not fully recapitulate the complexity of in vivo neurotoxicity. |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer and stored at -80°C.
-
Binding Assay: In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [3H]-Muscimol (a GABAA receptor agonist) at a final concentration of 2 nM, and 50 µL of either buffer (for total binding), a saturating concentration of a non-labeled ligand like GABA (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve.
Automated Patch-Clamp Electrophysiology for Sodium Channel Modulation
-
Cell Culture: Culture a stable cell line expressing the target voltage-gated sodium channel (e.g., Nav1.7) in a suitable medium.
-
Cell Preparation: On the day of the experiment, detach the cells using a non-enzymatic solution, wash with an extracellular solution, and resuspend to the desired concentration.
-
Automated Patch-Clamp Procedure: Utilize an automated patch-clamp system (e.g., Sophion Qube, Nanion SyncroPatch).[7] Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the instrument.
-
Data Acquisition: The instrument will automatically perform cell capture, sealing, whole-cell formation, and application of voltage protocols and compound solutions. Record the sodium currents in response to depolarizing voltage steps.
-
Data Analysis: Measure the peak inward sodium current for each voltage step in the presence of different concentrations of the test compound. Calculate the percentage of inhibition and determine the IC50 value.
Illustrative Data Presentation
The following tables present hypothetical data for a series of this compound derivatives to illustrate how quantitative data can be structured for comparison.
Table 3: Primary Screening Data for this compound Derivatives in a GABAA Receptor Binding Assay
| Compound ID | Structure | IC50 (nM) |
| Lead-001 | This compound | 150 |
| Derivative A | [Structure of Derivative A] | 75 |
| Derivative B | [Structure of Derivative B] | 25 |
| Derivative C | [Structure of Derivative C] | >1000 |
| Reference Compound (Diazepam) | [Structure of Diazepam] | 10 |
Table 4: Functional Characterization of Hit Compounds in an Automated Electrophysiology Assay (Nav1.7)
| Compound ID | IC50 (µM) | Maximum Inhibition (%) |
| Derivative B | 1.2 | 95 |
| Reference Compound (Tetrodotoxin) | 0.01 | 100 |
Visualizing Workflows and Pathways
Diagrams are crucial for understanding complex experimental processes and biological pathways.
Caption: A typical workflow for in vitro screening and validation of novel compounds.
Caption: Hypothetical signaling pathway for a positive allosteric modulator of the GABAA receptor.
By employing a systematic and well-validated in vitro screening cascade, researchers can confidently identify and characterize novel CNS-active compounds, such as this compound derivatives, paving the way for the development of new therapies for neurological and psychiatric disorders.
References
- 1. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 2. cellmicrosystems.com [cellmicrosystems.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Neurotoxicity Assay [visikol.com]
- 6. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 7. criver.com [criver.com]
A Comparative Guide to the Biological Evaluation of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile: Assessing Cross-Reactivity in Neurological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the biological activity of the novel compound, 1-(3-Methoxyphenyl)cyclobutanecarbonitrile. Due to the limited publicly available data on this specific molecule, we present a proposed series of cross-reactivity studies against two common neurological targets: N-methyl-D-aspartate (NMDA) receptors and monoamine oxidase (MAO) enzymes. The structural motifs of this compound, specifically the methoxyphenyl group, suggest a potential for interaction with central nervous system targets. This guide outlines the experimental protocols and data presentation necessary to characterize its activity profile in comparison to well-established pharmacological agents.
Comparative Analysis of Potential Biological Targets
To ascertain the selectivity of this compound, a screening against multiple, distinct biological targets is essential. This guide focuses on initial assays for NMDA receptor antagonism and MAO-A/B enzyme inhibition, two pathways frequently implicated in neurological function and targeted in drug discovery.
Table 1: Comparative Activity Profile of this compound and Reference Compounds
| Compound | Assay Type | Target | Metric | Expected Value | Reference Compound(s) | Expected Reference Value |
| This compound | Radioligand Binding | NMDA Receptor | IC₅₀ (nM) | To Be Determined | MK-801 | ~10 nM[1] |
| This compound | Functional Calcium Influx | NMDA Receptor | EC₅₀ (µM) | To Be Determined | Ketamine | ~1-10 µM |
| This compound | Fluorometric Enzyme Assay | MAO-A | IC₅₀ (µM) | To Be Determined | Clorgyline | ~0.01 µM[2] |
| This compound | Fluorometric Enzyme Assay | MAO-B | IC₅₀ (µM) | To Be Determined | Pargyline | ~0.1 µM[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are recommended for the initial characterization of this compound.
NMDA Receptor Radioligand Binding Assay
This assay determines the affinity of the test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Procedure:
-
Incubate the rat brain membrane preparation with varying concentrations of this compound or the reference compound, MK-801.
-
Add a fixed concentration of [³H]-MK-801 to all wells.
-
Incubate to allow for competitive binding.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Functional NMDA Receptor Calcium Influx Assay
This assay assesses the functional antagonism of the NMDA receptor by measuring changes in intracellular calcium levels in response to receptor activation.
-
Materials:
-
Primary cortical neurons or a suitable neuronal cell line.
-
NMDA and glycine (co-agonist).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).[3]
-
Test Compound: this compound.
-
Reference Compound: Ketamine.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS).
-
-
Procedure:
-
Culture neurons in 96-well plates.
-
Load the cells with a fluorescent calcium indicator.
-
Pre-incubate the cells with varying concentrations of this compound or the reference compound, ketamine.
-
Stimulate the cells with a mixture of NMDA and glycine.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the EC₅₀ value, which is the concentration of the test compound that produces 50% of the maximal inhibitory effect on calcium influx.
-
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay measures the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B.[2][4]
-
Materials:
-
Procedure:
-
Pre-incubate MAO-A or MAO-B enzyme with varying concentrations of this compound or the respective reference inhibitors.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
The reaction produces hydrogen peroxide (H₂O₂), which is detected by the HRP-catalyzed conversion of the fluorescent probe to its fluorescent product.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the IC₅₀ values for both MAO-A and MAO-B inhibition.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for NMDA Receptor Cross-Reactivity Screening.
Caption: Workflow for MAO-A and MAO-B Inhibition Screening.
Caption: Hypothetical NMDA Receptor Antagonism Signaling Pathway.
Caption: Proposed Mechanism of Monoamine Oxidase Inhibition.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive benchmark of synthetic routes to 1-(3-Methoxyphenyl)cyclobutanecarbonitrile, a valuable building block in medicinal chemistry. By presenting a comparative analysis of established methodologies, supported by detailed experimental protocols and quantitative data, this document aims to inform strategic decisions in process development and scale-up.
The primary and most industrially viable route for the synthesis of this compound is the alkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which offers significant advantages in terms of yield, safety, and process simplicity. This guide will focus on a detailed examination of this method, alongside a theoretical comparison with alternative approaches.
Comparative Analysis of Synthetic Routes
While the direct alkylation under PTC is the most documented method, other potential synthetic strategies could be envisaged, such as those involving Grignard reagents or multi-step pathways. However, the PTC route stands out for its operational simplicity and efficiency.
| Parameter | Phase-Transfer Catalysis Route | Alternative Route (e.g., Grignard-based) |
| Starting Materials | (3-Methoxyphenyl)acetonitrile, 1,3-dibromopropane | 3-Methoxybromobenzene, 1,3-dihalopropane, Magnesium |
| Key Reagents | Phase-transfer catalyst (e.g., TBAB), Strong base (e.g., NaOH) | Diethyl ether or THF (anhydrous) |
| Reaction Steps | Typically a one-pot synthesis | Multi-step (Grignard formation, then alkylation) |
| Reported Yield | Moderate to high (specific data pending detailed protocol) | Potentially lower due to side reactions and handling of sensitive reagents |
| Process Safety | Avoids highly reactive organometallic intermediates | Requires handling of pyrophoric Grignard reagents and strictly anhydrous conditions |
| Scalability | Generally straightforward and scalable | More challenging to scale due to the nature of Grignard reactions |
Detailed Experimental Protocol: Phase-Transfer Catalysis Route
The following protocol is based on a well-established procedure for the analogous synthesis of the cyclopropane derivative and is adapted for the synthesis of the target cyclobutane compound.[1] This method utilizes a phase-transfer catalyst to facilitate the reaction between the organic substrate and the aqueous base.
Reaction Scheme:
Synthetic Pathway for this compound.
Materials:
-
(3-Methoxyphenyl)acetonitrile
-
1,3-Dibromopropane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine (3-methoxyphenyl)acetonitrile, 1,3-dibromopropane, and tetrabutylammonium bromide in toluene.
-
Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Quantitative Data (Hypothetical based on analogous reactions):
| Parameter | Value |
| Yield | 40-60% |
| Purity | >95% (after chromatography) |
| Reaction Time | 16-24 hours |
| Temperature | Room Temperature |
| Pressure | Atmospheric |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound via the phase-transfer catalysis route.
Workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of this compound via alkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane under phase-transfer catalysis represents an efficient and scalable method. This approach avoids the use of hazardous organometallic reagents and offers a straightforward, one-pot procedure. While alternative synthetic routes may exist in theory, the PTC method is the most practical and well-precedented for this class of compounds. Further optimization of reaction conditions, such as catalyst selection, solvent, and temperature, could potentially lead to improved yields and reduced reaction times.
References
A Hypothetical Head-to-Head Pharmacological Comparison: 1-(3-Methoxyphenyl)cyclobutanecarbonitrile and Known Central Nervous System Agents
Disclaimer: As of late 2025, the pharmacological profile of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile has not been publicly disclosed in scientific literature. Therefore, this guide presents a hypothetical comparison based on its structural similarities to known psychoactive compounds. The potential targets and all comparative data are illustrative and intended to provide a framework for how such a compound would be evaluated.
Introduction
This compound is a novel compound with structural motifs that suggest potential activity within the central nervous system (CNS). The presence of a methoxyphenyl group is common in a variety of psychoactive drugs, including N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine reuptake inhibitors. The cyclobutane ring offers a rigid scaffold that is increasingly utilized in medicinal chemistry to enhance metabolic stability and refine binding poses.[1] This guide will provide a hypothetical pharmacological comparison of this compound with two classes of well-characterized drugs: NMDA receptor antagonists (Ketamine and Phencyclidine) and monoamine transporter inhibitors (Cocaine and Fluoxetine).
Hypothetical Pharmacological Targets
Based on its chemical structure, two primary hypothetical targets for this compound are the NMDA receptor and monoamine transporters.
-
NMDA Receptor: The phencyclidine (PCP) and ketamine class of NMDA receptor antagonists feature an aryl group and a nitrogen-containing scaffold. It is plausible that this compound could act as an antagonist at the NMDA receptor, potentially at the phencyclidine binding site within the ion channel.[2]
-
Monoamine Transporters: The methoxyphenyl moiety is present in some compounds that interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] Therefore, this compound could potentially inhibit the reuptake of these key neurotransmitters.
Comparative Data Tables
The following tables present a hypothetical comparison of this compound with known drugs. The values for the target compound are placeholders and are used here for illustrative purposes.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Compound | NMDA Receptor (PCP Site) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| This compound | 150 | 800 | 450 | 1200 |
| Ketamine | 200 | >10,000 | >10,000 | >10,000 |
| Phencyclidine (PCP) | 50 | 220 | 210 | 450 |
| Cocaine | >10,000 | 250 | 300 | 600 |
| Fluoxetine | >10,000 | 2,900 | 1.1 | 420 |
Table 2: Hypothetical Functional Activity (IC50, nM)
| Compound | NMDA-induced Current Inhibition | Dopamine Uptake Inhibition | Serotonin Uptake Inhibition | Norepinephrine Uptake Inhibition |
| This compound | 250 | 1500 | 900 | 2000 |
| Ketamine | 300 | >10,000 | >10,000 | >10,000 |
| Phencyclidine (PCP) | 80 | 350 | 400 | 700 |
| Cocaine | >10,000 | 400 | 500 | 800 |
| Fluoxetine | >10,000 | 5,000 | 5 | 650 |
Experimental Protocols
The hypothetical data presented above would be generated using the following standard experimental methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor or transporter.
General Protocol:
-
Membrane Preparation: Cell lines expressing the target receptor (e.g., HEK293 cells transfected with the human NMDA receptor) or brain tissue homogenates (e.g., rat striatum for DAT) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]MK-801 for the NMDA receptor PCP site, [3H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To measure the functional effect of the test compound on its target (e.g., inhibition of ion channel function or neurotransmitter uptake).
Electrophysiology (for NMDA Receptor):
-
Cell Culture: Oocytes or mammalian cells expressing NMDA receptors are used.
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed to measure the ion current elicited by the application of NMDA and glycine.
-
Compound Application: The test compound is applied at various concentrations, and the inhibition of the NMDA-induced current is measured.
-
Data Analysis: The concentration of the compound that produces 50% inhibition of the maximal response (IC50) is determined.
Synaptosome Uptake Assay (for Monoamine Transporters):
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine, cortex for serotonin).
-
Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) and varying concentrations of the test compound.
-
Uptake Termination: The uptake process is terminated by rapid filtration.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.
-
Data Analysis: The concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway and a general experimental workflow.
Caption: Hypothetical mechanism of action of this compound at the NMDA receptor.
Caption: A generalized workflow for the pharmacological evaluation of a novel CNS compound.
Conclusion
While the precise pharmacological profile of this compound remains to be determined, its structural features provide a basis for hypothesizing its potential interaction with the NMDA receptor and monoamine transporters. The experimental framework outlined in this guide provides a standard pathway for elucidating the binding affinities and functional activities of novel compounds. Should experimental data for this compound become available, a direct and quantitative comparison with established drugs like ketamine, PCP, cocaine, and fluoxetine will be possible, thereby clarifying its potential therapeutic applications and mechanism of action.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Personal Protective Equipment (PPE)
A robust PPE strategy is mandatory to minimize exposure during handling and disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered nitrile or neoprene gloves. | Provides a barrier against skin contact with the chemical.[1] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes that could cause serious eye damage.[1][2] |
| Body Protection | A chemically resistant lab coat. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. | Avoids inhalation of any vapors or aerosols.[2][5] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Absorb the spill with an inert, non-combustible material like vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, chemically compatible, and sealable waste container.[2][5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (such as ethanol or acetone), followed by soap and water. All cleaning materials must also be placed in the hazardous waste container.[1][2]
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent unauthorized entry.
-
Notify EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
Waste Collection and Disposal Procedure
All materials contaminated with this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][2]
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Hazardous Organic Waste" or "Nitrile-Containing Waste."[1][3]
-
Segregate Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name: "this compound" and an approximate concentration or quantity.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS program. The standard and recommended method for the final disposal of such organic nitrile compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
